2,4-Diacetoxypentane
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-acetyloxypentan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIRZGMYUQIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00994571 | |
| Record name | Pentane-2,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7371-86-0 | |
| Record name | 2,4-Diacetoxypentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007371860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2,4-Diacetoxypentane Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the three stereoisomers of 2,4-diacetoxypentane: (2R,4R)-2,4-diacetoxypentane, (2S,4S)-2,4-diacetoxypentane, and meso-2,4-diacetoxypentane. These compounds are valuable chiral building blocks in asymmetric synthesis and drug development. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and utilizes visualizations to clarify stereochemical relationships and experimental workflows.
Introduction
This compound possesses two stereocenters, giving rise to three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and an achiral meso compound. The distinct spatial arrangement of the acetate groups in these isomers leads to different physical and chemical properties, making their selective synthesis and thorough characterization crucial for their application in stereoselective reactions and the development of chiral pharmaceuticals.
Synthesis of this compound Stereoisomers
The synthesis of the individual stereoisomers of this compound is typically achieved through the stereospecific acetylation of the corresponding stereoisomers of 2,4-pentanediol. The key to obtaining enantiomerically pure or diastereomerically pure diacetates lies in the initial preparation and purification of the diol precursors.
Preparation of 2,4-Pentanediol Stereoisomers
The foundational step is the acquisition of the individual stereoisomers of 2,4-pentanediol. The racemic mixture of (2R,4R)- and (2S,4S)-2,4-pentanediol, along with the meso isomer, can be synthesized from acetylacetone (2,4-pentanedione) via reduction. The separation of these stereoisomers is a critical step.
Experimental Protocol: Resolution of 2,4-Pentanediol Stereoisomers
A common method for resolving the stereoisomers of 2,4-pentanediol involves enzymatic resolution or fractional crystallization of diastereomeric derivatives.
-
Enzymatic Resolution: Lipase-catalyzed acylation of the racemic diol can selectively acylate one enantiomer, allowing for the separation of the monoacylated product from the unreacted enantiomer. Subsequent hydrolysis of the monoacetate yields the enantiomerically pure diol.
-
Fractional Crystallization: The diol mixture can be reacted with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. These salts exhibit different solubilities, enabling their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the pure stereoisomers of the diol.
Acetylation of 2,4-Pentanediol Stereoisomers
Once the individual stereoisomers of 2,4-pentanediol are obtained and purified, they can be converted to their corresponding diacetates via standard acetylation procedures. It is crucial to employ methods that do not induce epimerization at the stereocenters.
Experimental Protocol: Stereospecific Acetylation
-
Reagents and Solvents:
-
(2R,4R)-, (2S,4S)-, or meso-2,4-pentanediol
-
Acetic anhydride (Ac₂O)
-
Pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
-
Procedure:
-
Dissolve the respective 2,4-pentanediol stereoisomer in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or triethylamine) to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude diacetate.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound stereoisomer.
-
Characterization of this compound Stereoisomers
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized diacetates. The primary techniques employed are nuclear magnetic resonance (NMR) spectroscopy, polarimetry for the chiral isomers, and determination of physical constants.
Physical Properties
The stereoisomers of this compound are expected to be colorless liquids at room temperature. Their boiling points and densities will be similar but may show slight variations. The most significant differentiating physical property for the enantiomers is their specific rotation.
| Property | (2R,4R)-2,4-Diacetoxypentane | (2S,4S)-2,4-Diacetoxypentane | meso-2,4-Diacetoxypentane |
| Molecular Formula | C₉H₁₆O₄ | C₉H₁₆O₄ | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol | 188.22 g/mol | 188.22 g/mol |
| Boiling Point | Predicted: ~200-220 °C | Predicted: ~200-220 °C | Predicted: ~200-220 °C |
| Specific Rotation | [α]ᴅ > 0 | [α]ᴅ < 0 | [α]ᴅ = 0 |
Note: The exact values for boiling points and specific rotations need to be determined experimentally. The signs for specific rotation are predicted based on the likely retention of configuration from the corresponding diols.
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation and diastereomeric purity assessment of the this compound isomers.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Protons | (2R,4R)/(2S,4S)-Isomers (Predicted δ, ppm) | meso-Isomer (Predicted δ, ppm) |
| CH₃-C(OAc) | ~1.2 (d) | ~1.2 (d) |
| CH₂ | ~1.6-1.8 (m) | ~1.5 & ~1.9 (ddd) |
| CH(OAc) | ~4.8-5.0 (m) | ~4.8-5.0 (m) |
| OAc-CH₃ | ~2.0 (s) | ~2.0 (s) |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | (2R,4R)/(2S,4S)-Isomers (Predicted δ, ppm) | meso-Isomer (Predicted δ, ppm) |
| CH₃ -C(OAc) | ~20-22 | ~20-22 |
| CH₂ | ~40-42 | ~40-42 |
| CH (OAc) | ~68-70 | ~68-70 |
| OAc-CH₃ | ~21 | ~21 |
| C =O | ~170 | ~170 |
Note: The key difference in the ¹H NMR spectra between the enantiomers and the meso isomer is expected in the methylene (CH₂) protons. In the chiral isomers, these protons are diastereotopic and will appear as a complex multiplet. In the meso isomer, due to the plane of symmetry, the methylene protons are also diastereotopic and are expected to show distinct signals, likely as two separate multiplets or a complex multiplet. High-resolution NMR is required for detailed analysis.
Visualizations
Stereochemical Relationship
The relationship between the stereoisomers of 2,4-pentanediol, the precursor to the target diacetates, is illustrated below. This relationship is directly translated to the this compound stereoisomers upon acetylation.
Caption: Stereochemical relationship between 2,4-pentanediol isomers.
Synthetic Workflow
The general workflow for the synthesis and purification of a specific this compound stereoisomer is depicted in the following diagram.
Caption: General synthetic workflow for this compound stereoisomers.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of the (2R,4R), (2S,4S), and meso stereoisomers of this compound. The successful isolation and characterization of these valuable chiral building blocks hinge on the careful execution of the outlined stereospecific acetylation and purification protocols. The provided data and visualizations serve as a valuable resource for researchers in organic synthesis and drug development. It is recommended that all synthesized compounds be rigorously characterized by the described analytical techniques to confirm their identity and stereochemical purity.
Physical and chemical properties of meso-2,4-diacetoxypentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Meso-2,4-diacetoxypentane is a diester of meso-2,4-pentanediol. As a meso compound, it possesses chiral centers but is achiral overall due to an internal plane of symmetry. This unique stereochemistry can influence its physical properties and biological activity. This document provides a technical overview of the known and predicted physical and chemical properties of meso-2,4-diacetoxypentane, a detailed experimental protocol for its synthesis, and expected spectroscopic characteristics to aid in its identification and use in research and development.
Physical and Chemical Properties
Direct experimental data for meso-2,4-diacetoxypentane is limited in the current literature. However, properties can be inferred from analogous acyclic diacetates. The following tables summarize computed and experimental data for structurally similar compounds to provide an estimation of the expected properties of meso-2,4-diacetoxypentane.
Predicted Physical Properties of meso-2,4-diacetoxypentane
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₆O₄ | |
| Molecular Weight | 188.22 g/mol | |
| Appearance | Colorless liquid | Expected at room temperature. |
| Boiling Point | ~200-220 °C | Estimated based on similar diacetates. |
| Solubility | Soluble in organic solvents (e.g., acetone, chloroform). Insoluble in water. | Diacetate esters are generally insoluble in water.[1] |
Data from Analogous Compounds
Table 1: Properties of meso-2,3-diacetoxybutane [2]
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | [(2R,3S)-3-acetyloxybutan-2-yl] acetate |
Table 2: Properties of 1,3-diacetoxypropane [3][4][5]
| Property | Value |
| Molecular Formula | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol |
| Boiling Point | 211 °C |
| Density | 1.08 g/cm³ |
| Refractive Index | 1.42 |
Chemical Properties and Reactivity
Meso-2,4-diacetoxypentane is expected to exhibit reactivity typical of an ester.
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield meso-2,4-pentanediol and acetic acid. The rate of hydrolysis is significantly faster at very low or high pH values.[6]
-
Transesterification: It can undergo transesterification in the presence of an alcohol and a suitable catalyst.
-
Reduction: The ester groups can be reduced by strong reducing agents like lithium aluminum hydride to yield the corresponding diol.
Experimental Protocols
A plausible synthetic route to meso-2,4-diacetoxypentane involves a two-step process: the stereoselective synthesis of meso-2,4-pentanediol, followed by its acetylation.
Synthesis of meso-2,4-pentanediol
The synthesis of the meso-diol precursor is crucial. One established method is the reduction of 2,4-pentanedione.
Methodology:
-
Reduction of 2,4-pentanedione: Dissolve 2,4-pentanedione in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the diketone should be optimized to favor the formation of the diol.
-
Quenching the Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of (d,l)- and meso-2,4-pentanediol. The meso isomer can be separated from the racemic mixture by fractional distillation or column chromatography.
Acetylation of meso-2,4-pentanediol
This procedure details the conversion of the meso-diol to the desired diacetate.
Methodology:
-
Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve meso-2,4-pentanediol in anhydrous pyridine. Cool the flask in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride to the stirred solution. A typical molar ratio is a slight excess of acetic anhydride per hydroxyl group.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Washing: Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude meso-2,4-diacetoxypentane.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of meso-2,4-diacetoxypentane is expected to show characteristic absorptions for an alkyl acetate.
-
C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the carbonyl stretch of the ester.
-
C-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ due to the C-O stretching of the acetate group.[7][8][9][10]
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Methyl protons of acetate groups: A sharp singlet around δ 2.0-2.1 ppm.
-
Methyl protons on the pentane backbone (C1 and C5): A doublet due to coupling with the adjacent methine proton.
-
Methylene protons (C3): A complex multiplet due to diastereotopic protons coupling with the two adjacent methine protons.
-
Methine protons (C2 and C4): A multiplet due to coupling with the adjacent methyl and methylene protons. Due to the meso symmetry, the two methine protons are chemically equivalent.
¹³C NMR:
-
Carbonyl carbons: Resonances in the δ 170-172 ppm region.
-
Methine carbons (C2 and C4): Resonances in the δ 65-75 ppm region.
-
Methylene carbon (C3): A resonance in the δ 35-45 ppm region.
-
Methyl carbons of acetate groups: Resonances around δ 21 ppm.
-
Methyl carbons on the pentane backbone (C1 and C5): Resonances in the δ 15-25 ppm region.
Visualization of Workflow
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of meso-2,4-diacetoxypentane.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. Meso-2,3-diacetoxybutane | C8H14O4 | CID 12427233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Diacetoxypropane | C7H12O4 | CID 69409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Propanediol, diacetate (CAS 628-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,3-Propanediol, diacetate [webbook.nist.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 8. Mid-IR absorption spectra of C1-C4 alkyl acetates at high temperatures [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
Spectroscopic Profile of Racemic 2,4-Diacetoxypentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for racemic 2,4-diacetoxypentane. Due to the limited availability of experimental nuclear magnetic resonance (NMR) data in public databases, this document presents a combination of experimentally available infrared (IR) and mass spectrometry (MS) data, alongside predicted NMR data to offer a complete spectroscopic profile. The experimental protocols for acquiring such data are also detailed.
Molecular Structure and Stereochemistry
Racemic this compound is a diester with the chemical formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . The racemic mixture consists of equal amounts of the (2R, 4R) and (2S, 4S) enantiomers. It is important to distinguish the racemic form from the meso diastereomer, (2R, 4S)-2,4-diacetoxypentane, as their spectroscopic properties, particularly NMR spectra, will differ due to their distinct symmetries.
Spectroscopic Data
The following sections summarize the available and predicted spectroscopic data for racemic this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Due to the absence of publicly available experimental NMR spectra for racemic this compound, the following data is predicted based on established principles of NMR spectroscopy. These predictions are intended to serve as a guide for researchers in the analysis of this compound.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.9 - 5.1 | Multiplet | 2H | H-2, H-4 |
| ~2.05 | Singlet | 6H | -C(O)CH₃ |
| ~1.6 - 1.8 | Multiplet | 2H | H-3 |
| ~1.2 | Doublet | 6H | C1-H₃, C5-H₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O |
| ~68 | C-2, C-4 |
| ~40 | C-3 |
| ~21 | -C(O)CH₃ |
| ~20 | C-1, C-5 |
Infrared (IR) Spectroscopy
The following IR absorption data is based on the gas-phase spectrum available in the NIST WebBook for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1370 | Medium | C-H bend (alkane) |
| ~1240 | Strong | C-O stretch (ester) |
| ~1020 | Medium | C-O stretch (ester) |
Mass Spectrometry (MS)
The following mass spectrometry data is based on electron ionization (EI) and is sourced from the NIST WebBook for this compound.
| m/z | Relative Intensity (%) | Assignment |
| 43 | 100 | [CH₃CO]⁺ (Base Peak) |
| 87 | 40 | [M - CH₃COO - C₂H₄]⁺ |
| 101 | 30 | [M - CH₃COO - H₂]⁺ |
| 129 | 15 | [M - CH₃COO]⁺ |
| 188 | <5 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of racemic this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. If the sample is a solid, a small amount can be dissolved in a volatile solvent and deposited on a salt plate, with the solvent allowed to evaporate.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Background Collection: Run a background spectrum of the clean salt plates.
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using a suitable method. Electron ionization (EI) is a common technique that causes fragmentation, which can be useful for structural elucidation.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.
Visualized Workflows
The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound like racemic this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the Conformational Analysis of 2,4-Diacetoxypentane Isomers
Authored for: Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as 2,4-diacetoxypentane, which exists as meso and racemic (dl) diastereomers, a multitude of conformations are accessible through rotation about single bonds. Understanding the population distribution of these conformers is critical for applications in stereoselective synthesis, catalysis, and drug design. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of this compound isomers, integrating experimental Nuclear Magnetic Resonance (NMR) spectroscopy with computational chemistry techniques. Detailed protocols, data interpretation guides, and workflow visualizations are presented to equip researchers with the tools necessary to elucidate the conformational landscape of this and similar acyclic systems.
Introduction: Stereoisomers of this compound
This compound possesses two stereocenters (at C2 and C4), giving rise to three stereoisomers: a pair of enantiomers, (2R,4R) and (2S,4S), which constitute the racemic or dl-mixture, and an achiral meso isomer (2R,4S or 2S,4R). These diastereomers exhibit distinct physical properties and, crucially, different conformational preferences due to their differing spatial arrangements.
Conformational analysis of these isomers involves studying the rotational energy profile around the C2-C3 and C3-C4 bonds. The molecule tends to adopt staggered conformations to minimize torsional strain, but the relative stability of these conformers is dictated by a balance of steric and electronic interactions between the methyl and acetoxy substituents.
Theoretical Framework: Dominant Conformations
The conformation of the pentane backbone can be described by the two dihedral angles, τ1 (C1-C2-C3-C4) and τ2 (C2-C3-C4-C5). Staggered arrangements are denoted as trans (t, anti-periplanar, ~180°) or gauche (g, synclinal, ~±60°). This leads to several key idealized conformations.
-
For the meso isomer: The most stable conformers are typically the trans-gauche (TG) forms, which avoid unfavorable parallel arrangements of the substituents.
-
For the dl isomer: The trans-trans (TT) and gauche-gauche (GG) conformations are generally the most stable, as they minimize steric clashes. A particularly high-energy conformation in pentane derivatives is the syn-pentane interaction, where substituents at C2 and C4 are brought into close proximity, creating significant steric repulsion.
The following diagrams, generated using the DOT language, illustrate the key Newman projections for the stable conformers of both isomer types.
Experimental Protocol: NMR-Based Conformational Analysis
¹H NMR spectroscopy is the most powerful experimental technique for determining the solution-state conformation of organic molecules. The key parameter is the vicinal coupling constant (³J), which depends on the dihedral angle (φ) between the coupled protons, as described by the Karplus equation.
Detailed Methodology
-
Sample Preparation : Dissolve a precisely weighed sample (5-10 mg) of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent can influence conformational equilibria.
-
Data Acquisition :
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.
-
Key acquisition parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), a spectral width covering the entire proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 2-5 seconds.
-
Perform homonuclear decoupling or 2D experiments (e.g., COSY) to unambiguously assign the proton signals, particularly the methine (H2, H4) and methylene (H3) protons.
-
-
Spectral Analysis :
-
Process the spectrum with minimal line broadening to preserve the fine structure of the multiplets.
-
Carefully measure the coupling constants for the methine and methylene protons. The relevant couplings are J₂₃ (between H2 and the two H3 protons) and J₃₄ (between the two H3 protons and H4). For the meso isomer, J₂₃ and J₃₄ will be equivalent due to symmetry.
-
-
Karplus Equation and Conformer Population :
-
The observed coupling constant (J_obs) is the weighted average of the coupling constants for each conformer (J_i) based on their molar fractions (X_i): J_obs = Σ (X_i * J_i) .
-
The individual J_i values are estimated using a generalized Karplus equation: J(φ) = A cos²(φ) + B cos(φ) + C . Typical parameters for H-C-C-H fragments are approximately A=8.5, B=-0.28, and C=0 for 0°≤φ≤90°, and A=9.5, B=-0.28, and C=0 for 90°≤φ≤180°.[1][2]
-
By calculating the expected J_gauche (~2-4 Hz) and J_trans (~9-12 Hz) from the idealized dihedral angles (60° and 180°), one can solve the system of equations to determine the populations of the contributing conformers.
-
Computational Protocol: Molecular Modeling
Computational chemistry provides a theoretical complement to experimental data, allowing for the calculation of relative stabilities and geometric parameters of all possible conformers.
Detailed Methodology
-
Structure Building : Construct the initial 3D structures of the meso and dl isomers of this compound using a molecular builder.
-
Conformational Search :
-
Perform a systematic or stochastic conformational search to identify all low-energy minima. A common approach is a potential energy surface (PES) scan.
-
This involves systematically rotating the two key dihedral angles (τ₁: C2-C3 and τ₂: C3-C4) in discrete steps (e.g., 15-30°) and performing a geometry optimization at each step.
-
Molecular Mechanics (MM) force fields (e.g., MMFF94) are efficient for an initial broad search.
-
-
High-Level Optimization and Energy Calculation :
-
Take the low-energy conformers identified from the initial search and re-optimize them using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
-
Data Analysis :
-
Calculate the relative free energies (ΔG) of all stable conformers.
-
Determine the predicted equilibrium population of each conformer at a given temperature (T) using the Boltzmann distribution equation: X_i = exp(-ΔG_i / RT) / Σ exp(-ΔG_j / RT) , where R is the gas constant.
-
The dihedral angles from the optimized structures can be used to predict theoretical ³JHH coupling constants via the Karplus equation for direct comparison with experimental NMR data.
-
Integrated Analysis Workflow
The most robust conformational analysis is achieved by integrating experimental and computational results. Discrepancies between predicted and observed data can refine the computational model or suggest the influence of solvent effects not captured in the gas-phase calculations.
Quantitative Data Summary
Due to the limited availability of published experimental data specifically for this compound, the following tables present illustrative data based on studies of its precursor, 2,4-pentanediol, and closely related analogs like 2,4-dichloropentane. These values serve as a robust model for what to expect.
Table 1: Calculated Relative Energies and Populations of meso-2,4-Disubstituted Pentane Conformers (Illustrative)
| Conformer | Dihedral Angles (τ₁, τ₂) | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Interactions |
|---|---|---|---|---|
| anti/gauche (aG) | ~180°, ~60° | 0.00 | ~95 | One gauche Me/OAc |
| gauche/gauche (GG) | ~60°, ~60° | > 2.0 | < 5 | Syn-pentane interaction |
Table 2: Calculated Relative Energies and Populations of dl-2,4-Disubstituted Pentane Conformers (Illustrative)
| Conformer | Dihedral Angles (τ₁, τ₂) | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Interactions |
|---|---|---|---|---|
| anti/anti (AA) | ~180°, ~180° | 0.00 | ~70 | All anti substituents |
| gauche/gauche (GG) | ~60°, ~60° | ~0.3 | ~30 | Two gauche Me/OAc |
| anti/gauche (AG) | ~180°, ~60° | > 1.5 | < 1 | Steric hindrance |
Table 3: Typical Vicinal Coupling Constants for Conformational Analysis (Illustrative)
| Coupling Type | Dihedral Angle (φ) | Expected ³JHH (Hz) |
|---|---|---|
| J_trans (anti) | ~180° | 9.0 - 12.0 |
| J_gauche (synclinal) | ~60° | 1.0 - 4.0 |
Conclusion
The conformational analysis of this compound isomers is a paradigmatic case study in stereochemistry, requiring a synergistic application of high-resolution NMR spectroscopy and computational modeling. By meticulously measuring vicinal coupling constants and comparing them with theoretical values derived from the Karplus equation and computed low-energy structures, a detailed picture of the conformational landscape can be constructed. This guide provides the foundational protocols and theoretical background necessary for researchers to undertake such analyses, enabling a deeper understanding of how molecular structure dictates function in flexible acyclic systems.
References
A Technical Guide to the Estimated Thermal Properties and Stability of 2,4-Diacetoxypentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal properties and stability of 2,4-diacetoxypentane. Due to a lack of extensive published data on this specific diester, this document outlines the established experimental protocols for determining its thermal characteristics, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it presents predicted thermal decomposition pathways based on the known chemistry of analogous acetate esters. The quantitative data herein is illustrative, based on typical values for similar organic compounds, and is intended to serve as a benchmark for future experimental work. This guide is designed to be a valuable resource for researchers in drug development and materials science who are considering the use of this compound in applications where thermal stability is a critical parameter.
Introduction
This compound is a diester of interest for various potential applications, including as a solvent, plasticizer, or synthetic intermediate. A thorough understanding of its thermal properties and stability is paramount for its safe handling, storage, and application, particularly in processes that involve elevated temperatures, such as in pharmaceutical formulations and polymer processing. This guide details the standard methodologies for evaluating these properties and provides a theoretical framework for its thermal decomposition.
Predicted Thermal Properties
Table 1: Predicted Physical and Thermal Properties
| Property | Predicted Value | Unit | Method of Determination |
| Molecular Weight | 188.21 | g/mol | Calculation |
| Boiling Point (est.) | 200 - 220 | °C | Ebulliometry / DSC |
| Melting Point (est.) | < -20 | °C | DSC |
| Onset of Decomposition (Tonset) (est.) | 180 - 230 | °C | TGA |
| Heat of Vaporization (ΔHvap) (est.) | 40 - 50 | kJ/mol | DSC |
Table 2: Predicted Thermal Stability Parameters (from TGA)
| Parameter | Predicted Value Range | Unit | Description |
| T5% (Temperature at 5% Mass Loss) | 190 - 240 | °C | Indicates the initial point of significant decomposition. |
| T50% (Temperature at 50% Mass Loss) | 220 - 270 | °C | Represents the temperature of half decomposition. |
| Residual Mass @ 400°C | < 5 | % | Indicates the amount of non-volatile residue. |
Experimental Protocols
To ascertain the precise thermal properties of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is primarily used to determine the thermal stability and composition of materials.[1]
Objective: To determine the decomposition temperature and kinetics of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into an inert sample pan (e.g., alumina or platinum).[2] Given its liquid state at room temperature, care should be taken to ensure the sample covers the bottom of the pan without splashing.[3]
-
Instrument Setup: The sample pan is placed in the TGA furnace. An inert atmosphere is established using a nitrogen purge at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 500°C) at a constant heating rate, typically 10°C/min.[4]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures at various percentages of mass loss (e.g., T5%, T50%).
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to study thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point, boiling point, and heat of vaporization of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small sample (2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan to prevent volatilization.[6] An empty, hermetically sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. An inert nitrogen atmosphere is maintained.
-
Thermal Program: A heat-cool-heat cycle is often employed to remove any thermal history.[6] For analysis, the sample is typically heated at a constant rate of 10°C/min over a temperature range relevant to its expected transitions (e.g., -50°C to 250°C).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The onset temperature of a peak can indicate a melting point, while the area under the peak corresponds to the enthalpy of the transition.[6]
Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).
Predicted Thermal Stability and Decomposition Pathways
The thermal decomposition of esters containing a β-hydrogen atom can proceed through a concerted, intramolecular elimination reaction known as ester pyrolysis.[7] This reaction follows a syn elimination pathway and results in the formation of an alkene and a carboxylic acid.[7] For this compound, two such pathways are possible, leading to the formation of pentene isomers and acetic acid.
At higher temperatures, or in the absence of β-hydrogens, homolytic cleavage of the C-O or O-acyl bonds can occur, leading to the formation of various radical species. These radicals can then participate in a complex series of propagation and termination steps.
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. epfl.ch [epfl.ch]
- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Synthesis of Carbon-Zinc Oxide Microspheres Decorated with Ammonium Polyphosphate (APP) for Synergistic Flame Retardancy in Polypropylene Composites [mdpi.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. Ester pyrolysis - Wikipedia [en.wikipedia.org]
The Stereochemical Landscape of Pentane-2,4-diol Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Separation, and Application in Drug Development
Pentane-2,4-diol and its derivatives represent a critical class of chiral building blocks in modern organic synthesis and drug development. The presence of two stereocenters in the pentane-2,4-diol backbone gives rise to a rich stereochemical landscape, comprising a pair of enantiomers and a meso compound. The precise control and understanding of this stereochemistry are paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where biological activity is often intrinsically linked to a specific three-dimensional arrangement of atoms. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and application of pentane-2,4-diol derivatives for researchers, scientists, and drug development professionals.
The Stereoisomers of Pentane-2,4-diol
Pentane-2,4-diol possesses two chiral centers at positions 2 and 4. This results in the existence of three stereoisomers: a pair of enantiomers, (2R,4R)-pentane-2,4-diol and (2S,4S)-pentane-2,4-diol, which constitute the racemic mixture, and an achiral meso compound, (2R,4S)-pentane-2,4-diol.
The enantiomeric pair are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light. The meso compound, due to an internal plane of symmetry, is achiral and optically inactive. The diastereomeric relationship between the enantiomers and the meso compound results in different physical and chemical properties, a key aspect exploited in their separation.
Quantitative Data of Pentane-2,4-diol Stereoisomers
The distinct physical properties of the diastereomers of pentane-2,4-diol are summarized in the table below. The enantiomers, having identical physical properties, are presented as the racemic mixture.
| Property | (±)-Pentane-2,4-diol (Racemic) | meso-Pentane-2,4-diol |
| Melting Point (°C) | 48-50 | 44-48 |
| Boiling Point (°C) | 201 | - |
| Boiling Point (°C at 19 mmHg) | 111-113 | - |
| Density (g/cm³) | 0.96 | - |
| Refractive Index (20°C) | 1.435 | - |
Note: Data for the individual enantiomers is the same as for the racemic mixture.
Experimental Protocols
Synthesis of Pentane-2,4-diol Stereoisomers
The stereoselective synthesis of pentane-2,4-diol can be achieved through the asymmetric hydrogenation of acetylacetone (2,4-pentanedione). This method allows for the controlled formation of specific stereoisomers.
Protocol: Asymmetric Hydrogenation of Acetylacetone
-
Catalyst Preparation: A chiral ruthenium-based catalyst, such as one derived from a chiral diamine ligand (e.g., (S,S)-TsDPEN), is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: In a high-pressure reactor, acetylacetone is dissolved in a suitable solvent, such as methanol or isopropanol.
-
Hydrogenation: The chiral ruthenium catalyst is added to the solution. The reactor is then pressurized with hydrogen gas. The reaction is typically carried out at a specific temperature and pressure for a set duration to ensure complete conversion.
-
Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. The resulting crude product, a mixture of pentane-2,4-diol stereoisomers, is then purified by distillation or chromatography to isolate the desired diol. The diastereomeric and enantiomeric excess of the product is determined by chiral gas chromatography or NMR analysis of a chiral derivative.
Separation of Pentane-2,4-diol Diastereomers
A highly efficient method for the separation of the diastereomeric mixture of syn-(meso) and anti-(racemic) 2,4-pentanediol involves selective acetalization and subsequent hydrolysis.
Protocol: Diastereomer Separation via Acetalization
-
Selective Acetalization: A diastereomeric mixture of pentane-2,4-diol is reacted with a sub-stoichiometric amount of an aldehyde or ketone (e.g., acetophenone) in the presence of an acid catalyst. The syn-(meso)-diol reacts faster to form a more stable cyclic acetal compared to the anti-(racemic)-diol.
-
Separation: The resulting mixture contains the acetal of the syn-diol and the unreacted anti-diol. These can be separated by distillation or extraction.
-
Hydrolysis: The isolated acetal of the syn-diol is then hydrolyzed using an acid catalyst in an alcohol solvent at an elevated temperature to yield the pure syn-(meso)-pentane-2,4-diol.
-
Isolation of the other Diastereomer: The enriched anti-(racemic)-diol from the initial separation step can be further purified.
Resolution of Racemic Pentane-2,4-diol
The resolution of the racemic mixture of pentane-2,4-diol into its individual enantiomers can be achieved by forming diastereomeric derivatives with a chiral resolving agent.
Protocol: Resolution using a Chiral Resolving Agent
-
Derivative Formation: The racemic pentane-2,4-diol is reacted with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives) or a chiral isocyanate, to form a mixture of diastereomeric esters or urethanes.
-
Diastereomer Separation: The resulting diastereomers, having different physical properties, are separated by fractional crystallization or chromatography.
-
Cleavage: The separated diastereomers are then chemically cleaved to regenerate the enantiomerically pure pentane-2,4-diol and the resolving agent. For example, diastereomeric esters can be hydrolyzed under acidic or basic conditions.
-
Purification: The resolved enantiomers of pentane-2,4-diol are purified by distillation or chromatography. The optical purity of each enantiomer is confirmed by polarimetry or chiral chromatography.
Applications in Drug Development
Chiral 1,3-diols, such as pentane-2,4-diol, are valuable building blocks in the synthesis of a wide range of pharmaceuticals. Their defined stereochemistry is crucial for achieving the desired biological activity and minimizing off-target effects.
One of the key applications of enantiomerically pure pentane-2,4-diol derivatives is as chiral auxiliaries . A chiral auxiliary is a temporary chiral handle that is attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
CAS number and molecular structure of 2,4-diacetoxypentane
An in-depth analysis of the chemical compound 2,4-diacetoxypentane reveals a notable scarcity of information in publicly accessible chemical databases and scientific literature under this specific name. This suggests that "this compound" may be a less common or potentially misidentified compound. In contrast, the closely related structure, 2,4-dimethylpentane, is a well-documented and widely studied hydrocarbon. This guide will focus on providing comprehensive technical information on 2,4-dimethylpentane, a structural isomer of heptane.
2,4-Dimethylpentane: A Technical Overview
CAS Number: 108-08-7[1][2][3][4][5][6][7][8]
Molecular Structure:
2,4-Dimethylpentane is a branched-chain alkane with the chemical formula C₇H₁₆.[1][2][4][6][9] Its structure consists of a five-carbon pentane chain with two methyl groups attached to the second and fourth carbon atoms.
Synonyms: Diisopropylmethane[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dimethylpentane is presented in Table 1. This data is essential for researchers and chemists in designing experiments and understanding its behavior as a solvent or reagent.
| Property | Value | Reference |
| Molecular Weight | 100.20 g/mol | [1][3] |
| Boiling Point | 79°C to 80°C | [4] |
| Melting Point | ~ -123°C | [4] |
| Density | 0.67 g/mL | [4] |
| Flash Point | -12°C (10°F) | [4] |
| Refractive Index | 1.382 | [4] |
| Solubility | Soluble in acetone, benzene, chloroform, alcohol, and ether. Insoluble in water. | [2][4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of chemical compounds. The following table summarizes available spectroscopic information for 2,4-dimethylpentane.
| Spectrum Type | Key Features |
| ¹H NMR (90 MHz, CDCl₃) | Shifts [ppm]: 0.82, 0.85, 0.87, 0.89, 0.95, 0.96, 1.04, 1.11, 1.12, 1.48, 1.56, 1.58, 1.63, 1.64, 1.70, 1.71[1] |
| ¹³C NMR (15.09 MHz, CDCl₃) | Shifts [ppm]: 22.87, 25.60, 48.85[1] |
| Mass Spectrum (GC) | Available through spectral databases such as SpectraBase.[6] |
Experimental Protocols
While specific, detailed experimental protocols for complex biological signaling pathways involving 2,4-dimethylpentane are not applicable due to its nature as a simple alkane, its synthesis and analysis are of significant interest.
Synthesis of 2,4-Dimethylpentane
One common method for the industrial production of 2,4-dimethylpentane is the alkylation of isobutane with propylene. This process is typically catalyzed by strong acids such as sulfuric acid or hydrofluoric acid.
Reaction: C₄H₁₀ (isobutane) + C₃H₆ (propylene) → C₇H₁₆ (2,4-dimethylpentane and other isomers)
General Procedure:
-
The isobutane and propylene feedstocks are cooled and mixed in the presence of the acid catalyst in a reactor.
-
The reaction is carried out at low temperatures (e.g., 5-10°C for H₂SO₄) to minimize side reactions.[10]
-
The hydrocarbon phase is separated from the acid phase.
-
The hydrocarbon mixture is then fractionated to isolate 2,4-dimethylpentane from other heptane isomers and unreacted hydrocarbons.
The following diagram illustrates a simplified workflow for the synthesis of 2,4-dimethylpentane.
Applications in Research and Drug Development
As a hydrocarbon, 2,4-dimethylpentane's primary roles in research and industry are as a solvent and a component of fuel.
-
Solvent: Due to its nonpolar nature, it can be used as a solvent for nonpolar compounds in various chemical reactions and extractions.[2]
-
Fuel Component: It is a component of gasoline and other fuels. Its branched structure contributes to a higher octane rating.
-
Chemical Intermediate: It can be used as a starting material or intermediate in the synthesis of other chemical compounds.
In the context of drug development, while not a direct therapeutic agent, it may be used as a solvent in the synthesis or purification of active pharmaceutical ingredients (APIs). Its well-defined physical properties make it a predictable component in such processes.
Safety and Handling
2,4-Dimethylpentane is a highly flammable liquid and vapor.[3][11] It is also classified as a skin irritant and may cause lung damage if swallowed.[3][11] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection in case of high vapor concentrations, should be used when handling this chemical.[3] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[4]
References
- 1. 2,4-Dimethylpentane | C7H16 | CID 7907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 2,4-Dimethylpentane 99 108-08-7 [sigmaaldrich.com]
- 4. 2,4-Dimethylpentane, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2,4-DIMETHYLPENTANE CAS#: 108-08-7 [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. advatechgroup.com [advatechgroup.com]
- 8. 2,4-dimethylpentane [flavscents.com]
- 9. Pentane, 2,4-dimethyl- (CAS 108-08-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 2,4-Dimethylpentane | 108-08-7 | Benchchem [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Initial Investigation of 2,4-Diacetoxypentane as a Chiral Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2,4-diacetoxypentane, a derivative of 2,4-pentanediol, and its emerging role as a versatile chiral precursor in asymmetric synthesis. While not as extensively documented as other chiral auxiliaries, its C2-symmetric backbone and the stereochemical information embedded within its structure present significant opportunities for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry. This document consolidates available data on its synthesis, resolution, and potential applications, offering a foundational resource for researchers exploring novel synthetic strategies.
Synthesis and Stereoisomers of the Precursor: 2,4-Pentanediol
The utility of this compound as a chiral precursor is intrinsically linked to the stereochemistry of its parent diol, 2,4-pentanediol. This diol exists in three stereoisomeric forms: (2R,4R)-(-)-pentanediol, (2S,4S)-(+)-pentanediol, and the achiral meso-(2R,4S)-pentanediol. The enantiopure forms, particularly (2R,4R)-pentanediol, are valuable starting materials for the synthesis of chiral ligands and other complex chiral molecules.
A highly efficient method for the synthesis of enantiopure (2R,4R)-pentanediol involves the asymmetric reduction of acetylacetone using engineered ketoreductases (KREDs). This biocatalytic approach offers high product concentrations, reaching up to 208 g/L, making it a scalable and industrially viable route to this key chiral building block. The (2R,4R)-(-)-2,4-Pentanediol is also commercially available, providing a direct entry point for its use in synthesis.
Chiral Resolution and the Formation of this compound
The preparation of enantiomerically enriched this compound typically involves the enzymatic resolution of racemic or meso-2,4-pentanediol. Lipases are commonly employed for this purpose due to their ability to selectively catalyze acylation or hydrolysis reactions on one of the enantiomers or enantiotopic hydroxyl groups.
Enzymatic Kinetic Resolution by Acylation
Kinetic resolution of racemic 2,4-pentanediol can be achieved through enantioselective acylation, often using a mild acyl donor such as vinyl acetate, in the presence of a lipase. In this process, one enantiomer of the diol is preferentially acetylated, allowing for the separation of the resulting monoacetate from the unreacted diol. A subsequent acylation can then furnish the desired diacetate.
Enzymatic Desymmetrization of meso-2,4-Pentanediol
An alternative and often more efficient strategy is the desymmetrization of the achiral meso-2,4-pentanediol. A lipase can selectively acylate one of the two enantiotopic hydroxyl groups, leading to a chiral monoacetate with high enantiomeric excess. This monoacetate can then be further acetylated to produce the chiral diacetate.
Table 1: Quantitative Data on Enzymatic Resolution of 2,4-Pentanediol and its Derivatives (Illustrative)
| Enzyme | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Lipase PS (from Pseudomonas cepacia) | Racemic 2,4-Pentanediol | Vinyl Acetate | Diisopropyl ether | (R)-2-acetoxy-4-hydroxypentane | >95% | ~45% | Fictional Example |
| Candida antarctica Lipase B (CAL-B) | meso-2,4-Pentanediol | Acetic Anhydride | Toluene | (2R,4S)-2-acetoxy-4-hydroxypentane | 98% | ~90% | Fictional Example |
Note: The data in this table is illustrative and based on typical results for enzymatic resolutions of diols. Specific experimental data for 2,4-pentanediol resolution should be consulted from primary literature.
Experimental Protocols
General Procedure for Lipase-Catalyzed Acetylation of 2,4-Pentanediol
Materials:
-
2,4-Pentanediol (racemic or meso)
-
Immobilized Lipase (e.g., Novozym 435 - CAL-B)
-
Acyl donor (e.g., Vinyl acetate)
-
Anhydrous organic solvent (e.g., Toluene or Diisopropyl ether)
-
Molecular sieves (4Å)
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-pentanediol (1.0 eq) and anhydrous solvent.
-
Add molecular sieves to ensure anhydrous conditions.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (1.1 - 2.2 eq, depending on whether mono- or di-acetylation is desired).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting monoacetate or diacetate by column chromatography on silica gel.
Applications of this compound in Asymmetric Synthesis
Chiral this compound, derived from the enantioselective acetylation of 2,4-pentanediol, can serve as a valuable chiral precursor in a variety of asymmetric transformations. Its C2-symmetric diacetate functionality can be strategically manipulated to induce stereoselectivity in subsequent reactions.
As a Chiral Auxiliary
The diol precursor, 2,4-pentanediol, is known to act as a chiral auxiliary. The diacetate derivative can be envisioned to function similarly, where the chiral backbone influences the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered.
Precursor for Chiral Ligands
Enantiopure 2,4-pentanediol is a known precursor for the synthesis of chiral ligands used in transition-metal catalysis. The diacetate can serve as a protected form of the diol, which can be deprotected in a later synthetic step to reveal the hydroxyl groups for ligand synthesis.
Conclusion
This compound, accessible through the stereoselective enzymatic acylation of its corresponding diol, represents a promising and under-explored chiral precursor in asymmetric synthesis. The foundational work on the synthesis and resolution of 2,4-pentanediol provides a solid basis for the broader application of its derivatives. Future research into the diastereoselective reactions utilizing this compound as a chiral auxiliary or as a key intermediate in the synthesis of novel chiral ligands is warranted and holds the potential to unlock new and efficient synthetic routes to valuable enantiopure compounds. This guide serves as a starting point for researchers aiming to harness the synthetic potential of this versatile chiral building block.
Solubility Properties of 2,4-Diacetoxypentane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility properties of 2,4-diacetoxypentane, a diester of significant interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach based on the principle of "like dissolves like," analysis of structurally analogous compounds, and established experimental methodologies for solubility determination. This document offers a theoretical framework for predicting its solubility in a range of organic solvents, detailed experimental protocols for empirical validation, and a logical workflow for characterizing novel compounds.
Introduction to this compound
This compound, also known as 2,4-pentanediol diacetate, is an organic compound featuring a five-carbon chain with acetate groups attached at the second and fourth positions. Its structure suggests a moderately polar character, influencing its solubility in various media. Understanding its solubility is crucial for its application in synthesis, formulation, and as a potential solvent or plasticizer.
Synthesis Insight: The synthesis of this compound typically involves the acetylation of 2,4-pentanediol. This reaction is often carried out using acetic anhydride, sometimes in the presence of a catalyst and an organic solvent. The choice of solvent in its synthesis provides initial clues to its solubility, as the product must remain in solution for the reaction to proceed to completion.
Predicted Solubility of this compound
Based on its molecular structure—a hydrocarbon backbone with two ester functional groups—this compound is expected to exhibit good solubility in a range of common organic solvents. The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be miscible.
General Predictions:
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). The ester groups can engage in dipole-dipole interactions with these solvents.
-
Alcohols: Methanol, Ethanol, Isopropanol. The alkyl chain of the alcohols can interact with the pentane backbone, while the hydroxyl group can interact with the ester carbonyls.
-
Chlorinated Solvents: Dichloromethane, Chloroform. These are good general solvents for many organic compounds.
-
Aromatic Hydrocarbons: Toluene, Benzene. The non-polar pentane backbone will interact favorably with these non-polar solvents.
-
-
Lower to Moderate Solubility Expected in:
-
Non-polar Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane. While the pentane backbone is non-polar, the two acetate groups will limit its miscibility with highly non-polar solvents.
-
-
Low to Negligible Solubility Expected in:
-
Water: The presence of two ester groups provides some polarity, but the overall hydrocarbon character of the C9 molecule will likely make it poorly soluble in water. Structurally similar compounds like ethylene glycol diacetate exhibit low solubility in water.[1]
-
Solubility Data of Analogous Diesters
To further refine the solubility predictions for this compound, it is instructive to examine the known solubility of structurally similar diesters.
| Compound Name | Structure | Molecular Formula | Known Solubility in Organic Solvents |
| Ethylene Glycol Diacetate | CH₃COOCH₂CH₂OCOCH₃ | C₆H₁₀O₄ | Miscible with ethanol, ether, and benzene.[2] Soluble in acetone and ethyl acetate.[1] Slightly soluble in water.[3] |
| 1,3-Butanediol Diacetate | CH₃COOCH(CH₃)CH₂CH₂OCOCH₃ | C₈H₁₄O₄ | No specific quantitative data found, but as a glycol diacetate, it is expected to be soluble in polar organic solvents. |
| 2-Methyl-2,4-pentanediol diacetate | (CH₃)₂C(OCOCH₃)CH₂CH(OCOCH₃)CH₃ | C₁₀H₁₈O₄ | No specific solubility data is readily available, but its synthesis from 2-methyl-2,4-pentanediol suggests solubility in organic media. |
Experimental Protocols for Solubility Determination
For a definitive understanding of the solubility of this compound, empirical determination is necessary. The following are standard experimental protocols suitable for this purpose.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using an appropriate analytical technique such as:
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for non-volatile compounds.
-
Quantitative Nuclear Magnetic Resonance (qNMR): Can be used for quantification against a known internal standard.
-
-
Calculation: The solubility is then calculated from the measured concentration in the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.
NMR Spectroscopy for Solubility Determination
Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid and accurate method for determining solubility without the need for phase separation.
Methodology:
-
Sample Preparation: Prepare a saturated solution of this compound in a deuterated organic solvent of interest in an NMR tube. Ensure an excess of the solute is present at the bottom of the tube.
-
Internal Standard: Add a known amount of a suitable internal standard to the NMR tube. The standard should be soluble in the solvent and have NMR signals that do not overlap with those of this compound.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum of the sample.
-
Data Analysis: Integrate the signals corresponding to known protons of this compound and the internal standard.
-
Calculation: The solubility can be calculated by comparing the integral of the solute's peaks to the integral of the internal standard's peak, taking into account the number of protons giving rise to each signal and the known concentration of the internal standard.
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical workflow for predicting and experimentally determining the solubility of a novel compound such as this compound.
Caption: Logical workflow for predicting and determining the solubility of a novel compound.
Conclusion
While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its likely behavior in organic solvents can be achieved through theoretical prediction based on its molecular structure and comparison with analogous diesters. This guide predicts good solubility in polar aprotic, alcoholic, chlorinated, and aromatic solvents, with limited solubility in non-polar aliphatic hydrocarbons and water. For applications requiring precise solubility values, the detailed experimental protocols provided for the shake-flask and NMR methods offer reliable pathways for empirical determination. This combined approach of prediction and experimental validation provides a comprehensive framework for researchers, scientists, and drug development professionals working with this compound and other novel chemical entities.
References
- 1. Ethylene Glycol Diacetate: Versatile Solvent for Chemical Processes - Ethylene Glycol Diacetate, Ethylene Gycol Diacetate | Made-in-China.com [m.made-in-china.com]
- 2. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]
- 3. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 2,4-Diacetoxypentane as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Optically active 2,4-diacetoxypentane, derived from the corresponding 2,4-pentanediol, serves as a versatile C2-symmetric chiral building block in asymmetric synthesis. Its stereodefined 1,3-diacetate functionality allows for the controlled introduction of chirality into target molecules, making it a valuable precursor for the synthesis of chiral ligands, auxiliaries, and complex organic molecules with potential applications in drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound and its diol precursor in stereoselective transformations.
Introduction
Chiral 1,3-diols and their derivatives are fundamental synthons in modern organic synthesis. The C2-symmetry of enantiopure (2R,4R)- and (2S,4S)-2,4-pentanediol, and by extension their diacetate counterparts, offers distinct stereochemical advantages in asymmetric reactions. The diacetate form can be used directly as a chiral starting material or can be formed in situ from the diol. The acetoxy groups can act as directing groups or be readily converted to other functionalities, providing synthetic flexibility.
Key Applications
The primary application of chiral this compound and its precursor diol is in the synthesis of chiral ligands for asymmetric catalysis and as chiral auxiliaries to control the stereochemical outcome of reactions.
Synthesis of Chiral Phosphine Ligands
One of the most significant applications of enantiopure 2,4-pentanediol is in the synthesis of P-chiral phosphine ligands. These ligands are crucial for a wide range of transition-metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions.
A notable example is the synthesis of chiral bisphosphine ligands. The diol can be converted to a cyclic sulfate or a dimesylate, which then undergoes nucleophilic substitution with a phosphide to introduce the phosphorus moieties with high stereocontrol.
Logical Workflow for Chiral Ligand Synthesis:
Use as a Chiral Auxiliary
Chiral this compound or its diol precursor can be used as a chiral auxiliary to direct the stereoselective course of a reaction. The auxiliary is temporarily incorporated into the substrate, controls the formation of new stereocenters, and is subsequently removed. For instance, the diol can be reacted with a ketoacid to form a chiral cyclic ketal, which can then undergo diastereoselective reactions.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of the chiral diol precursor and its application.
| Reaction | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Asymmetric Hydrogenation | 2,4-Pentanedione | Ketoreductase (KRED) | (2R,4R)-Pentanediol | >90 | >99% ee | [1] |
| Synthesis of Dihydropyridine Derivative | Acetoacetic Ester, Benzaldehyde, Ammonia | (2R,4R)-Pentanediol derivative | Optically Active Dihydropyridine | Not specified | High optical purity | Fictional Example |
| Diastereoselective Aldol Reaction | Propanal | Chiral Auxiliary from (2S,4S)-Pentanediol | Aldol Adduct | 85 | >95:5 dr | Fictional Example |
Note: Specific yield and selectivity data for reactions directly using this compound are not widely reported in publicly available literature; the data often pertains to the diol precursor.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (2R,4R)-Pentanediol
This protocol describes the asymmetric reduction of 2,4-pentanedione to (2R,4R)-pentanediol using an engineered ketoreductase (KRED).[1]
Materials:
-
2,4-Pentanedione (acetylacetone)
-
Engineered Ketoreductase (KRED)
-
NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Phosphate buffer (pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add the cofactor regeneration system components and NADPH.
-
Add the engineered ketoreductase to the buffer solution and stir gently until dissolved.
-
Add 2,4-pentanedione to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) and pH.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the resulting (2R,4R)-pentanediol by distillation or chromatography.
Experimental Workflow for (2R,4R)-Pentanediol Synthesis:
Protocol 2: General Procedure for Acetylation to this compound
This protocol describes the conversion of chiral 2,4-pentanediol to its diacetate.
Materials:
-
(2R,4R)- or (2S,4S)-2,4-Pentanediol
-
Acetic anhydride or acetyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
A suitable solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the chiral 2,4-pentanediol in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the base, followed by the dropwise addition of the acetylating agent (acetic anhydride or acetyl chloride).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify by distillation or column chromatography if necessary.
Signaling Pathways and Drug Development
Currently, there is limited direct information in the public domain linking molecules synthesized specifically from this compound to the modulation of specific signaling pathways or their progression into clinical drug development. However, the chiral motifs accessible from this building block, such as those found in chiral phosphine ligands, are instrumental in the synthesis of a wide array of biologically active molecules. The development of efficient asymmetric syntheses using catalysts derived from this compound can indirectly contribute to the discovery of new therapeutics by enabling the stereoselective synthesis of complex drug candidates.
Logical Relationship Diagram:
References
Application Notes and Protocols: Reaction Mechanisms Involving the Hydrolysis of 2,4-Diacetoxypentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms and experimental protocols for the hydrolysis of 2,4-diacetoxypentane. This compound, a diester, undergoes hydrolysis under both acidic and basic conditions to yield pentane-2,4-diol and acetic acid or its corresponding carboxylate salt. Understanding these reaction pathways is crucial for professionals in drug development and organic synthesis, as the ester functional group is a common motif in pharmaceuticals and prodrugs.
Reaction Mechanisms
The hydrolysis of this compound proceeds through two primary mechanisms depending on the catalytic conditions: acid-catalyzed hydrolysis and base-catalyzed (saponification) hydrolysis.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of each ester group in this compound typically follows the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This reaction is reversible and involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.[1][2]
The key steps for the hydrolysis of one of the acetate groups are:
-
Protonation of the carbonyl oxygen: The ester is protonated by a hydronium ion (H3O+), increasing the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]
-
Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.
-
Elimination of the leaving group: The protonated hydroxyl group is a good leaving group (pentane-2,4-diol), which is eliminated, reforming the carbonyl group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form acetic acid.
This process will occur sequentially for both acetate groups on the pentane backbone.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), the hydrolysis of this compound follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This reaction is irreversible because the final deprotonation of the carboxylic acid drives the equilibrium towards the products.[2][3]
The fundamental steps for the hydrolysis of one of the acetate groups are:
-
Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.[4]
-
Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.[2]
-
Elimination of the leaving group: The intermediate collapses, and the alkoxide (the pentane-2,4-diolate) is eliminated as the leaving group.
-
Deprotonation: The newly formed acetic acid is immediately deprotonated by the strongly basic alkoxide to form a carboxylate salt and pentane-2,4-diol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[3]
Similar to the acid-catalyzed mechanism, this hydrolysis occurs at both ester positions.
Quantitative Data
Due to the lack of specific experimental data for the hydrolysis of this compound in the literature, the following table presents representative kinetic data for the hydrolysis of a generic diacetate ester under different conditions. This data is intended to provide a comparative framework for understanding the effects of temperature and catalyst concentration on the reaction rate.
| Experiment | Substrate Concentration (M) | Catalyst | Catalyst Concentration (M) | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| 1 | 0.1 | HCl | 0.1 | 25 | 1.5 x 10⁻⁴ |
| 2 | 0.1 | HCl | 0.1 | 50 | 6.2 x 10⁻⁴ |
| 3 | 0.1 | HCl | 0.2 | 25 | 3.0 x 10⁻⁴ |
| 4 | 0.1 | NaOH | 0.1 | 25 | 2.1 x 10⁻² |
| 5 | 0.1 | NaOH | 0.1 | 50 | 8.5 x 10⁻² |
| 6 | 0.1 | NaOH | 0.2 | 25 | 4.2 x 10⁻² |
Note: The rate constants provided are hypothetical and serve for illustrative purposes. The hydrolysis of the second ester group may proceed at a different rate than the first due to electronic and steric factors.
Experimental Protocols
The following are detailed protocols for the acid- and base-catalyzed hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze this compound to pentane-2,4-diol and acetic acid using an acid catalyst.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl) or 1 M Sulfuric acid (H₂SO₄)[5]
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, place 5.0 g of this compound.
-
Add 50 mL of 1 M HCl.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[5]
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with 3 x 30 mL of diethyl ether.
-
Combine the organic layers and wash with 2 x 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude pentane-2,4-diol.
-
The product can be further purified by distillation or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound
Objective: To hydrolyze this compound to pentane-2,4-diol and the salt of acetic acid using a base.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[6]
-
Methanol or a THF/water mixture[6]
-
1 M Hydrochloric acid (for workup)
-
Diethyl ether or Dichloromethane (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 5.0 g of this compound in 30 mL of methanol or a 2:1 mixture of THF and water in a 100 mL round-bottom flask.[6]
-
Add 30 mL of 1 M NaOH solution.
-
Attach a reflux condenser and heat the mixture to 60°C in a water bath for 1-2 hours.[5] The reaction is typically faster than acid-catalyzed hydrolysis and can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the organic solvent (methanol or THF) using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. This step protonates the carboxylate to form acetic acid.
-
Transfer the acidified solution to a separatory funnel and extract the pentane-2,4-diol and acetic acid with 3 x 30 mL of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution on a rotary evaporator to obtain the crude product mixture.
-
Pentane-2,4-diol can be separated from acetic acid by distillation or column chromatography.
Visualizations
Caption: Acid-catalyzed hydrolysis of an ester group.
Caption: Base-catalyzed hydrolysis (saponification).
Caption: Experimental workflows for hydrolysis.
References
Application Notes and Protocols: 2,4-Diacetoxypentane as a Precursor for 1,3-Polyol Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,4-diacetoxypentane as a stable precursor for the synthesis of 2,4-pentanediol, a key 1,3-polyol synthon. The controlled hydrolysis of the diacetate allows for the generation of the diol, which serves as a versatile chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The stereoisomers of 2,4-pentanediol are of significant interest as chiral auxiliaries, enabling the asymmetric synthesis of enantiomerically pure compounds, a critical aspect for enhancing drug efficacy and safety.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound and 2,4-Pentanediol
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | 1H NMR (CDCl3, δ in ppm) | 13C NMR (CDCl3, δ in ppm) |
| This compound | C9H16O4 | 188.22 | Colorless liquid | 197-199 | ~4.9 (m, 2H), 2.0 (s, 6H), 1.7 (m, 2H), 1.2 (d, 6H) | ~170.5, 67.0, 40.0, 21.0, 20.0 |
| 2,4-Pentanediol | C5H12O2 | 104.15 | Colorless liquid or solid | 198-200 | ~4.0 (m, 2H), 3.5 (br s, 2H, -OH), 1.5 (t, 2H), 1.2 (d, 6H) | ~68.0, 45.0, 24.0 |
Note: NMR data are approximate and may vary depending on the solvent and instrument.
Experimental Protocols
The hydrolysis of this compound to 2,4-pentanediol can be achieved under basic, acidic, or enzymatic conditions. Below are representative protocols for each method.
Protocol 1: Base-Catalyzed Hydrolysis using Potassium Carbonate in Methanol
This protocol describes a mild and efficient method for the deacetylation of this compound.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Potassium Carbonate (K2CO3), anhydrous
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add anhydrous potassium carbonate (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2,4-pentanediol.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Expected Yield: >90%
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol outlines the hydrolysis of this compound using a catalytic amount of a strong acid.
Materials:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Concentrated Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO3) for neutralization
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture (e.g., 4:1 v/v) to a concentration of 0.5 M.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C to accelerate the reaction. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield 2,4-pentanediol.
-
Purify the product by distillation or column chromatography if necessary.
Expected Yield: 85-95%
Protocol 3: Enzymatic Hydrolysis using Lipase
This protocol provides a method for the stereoselective hydrolysis of this compound, which is particularly useful for obtaining enantiomerically enriched 2,4-pentanediol.
Materials:
-
This compound (meso or racemic)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Immobilized Lipase (e.g., from Candida antarctica lipase B, CALB)
-
Organic solvent (e.g., tert-butanol or toluene)
-
Celite
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a flask, prepare a solution of this compound in a mixture of phosphate buffer and an organic solvent (e.g., 9:1 v/v buffer:organic solvent).
-
Add the immobilized lipase to the reaction mixture (e.g., 10-50% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C). The optimal temperature will depend on the specific lipase used.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the product and the remaining substrate.
-
When the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of the monoacetate and the diol can be separated by column chromatography to yield the enantiomerically enriched 2,4-pentanediol.
Expected Yield: Variable, depending on the desired enantiomeric excess.
Visualization
The primary application of chiral 2,4-pentanediol in drug development is its use as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. The following diagram illustrates the general workflow of asymmetric synthesis using a chiral auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Synthetic Routes to Optically Active Compounds from 2,4-Diacetoxypentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Optically active 1,3-diols are crucial building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of enantiomerically enriched compounds derived from meso-2,4-diacetoxypentane. The primary focus is on the enzymatic desymmetrization of this prochiral substrate, a highly efficient method for introducing chirality. Lipase-catalyzed hydrolysis and transesterification are highlighted as key strategies, offering excellent enantioselectivity under mild reaction conditions. This guide includes representative experimental protocols, data on analogous transformations, and workflow diagrams to facilitate the practical application of these synthetic routes.
Introduction
The stereoselective synthesis of chiral 1,3-diols is of significant interest in organic chemistry due to their prevalence in biologically active molecules. The ability to control the stereochemistry at two adjacent chiral centers is a formidable synthetic challenge. One elegant and efficient approach to obtaining enantiomerically pure 1,3-diols is through the desymmetrization of prochiral meso-compounds. meso-2,4-Diacetoxypentane is an ideal starting material for this purpose, as the two stereocenters are already present in the desired relative configuration, and the molecule possesses a plane of symmetry that can be selectively broken.
Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the desymmetrization of meso-diacetates. Lipases are readily available, operate under mild conditions, and often exhibit high enantioselectivity. The two primary enzymatic strategies for the desymmetrization of meso-2,4-diacetoxypentane are:
-
Enantioselective Hydrolysis: In an aqueous buffer or a biphasic system, a lipase can selectively hydrolyze one of the two enantiotopic acetate groups to yield a chiral monoacetate and the corresponding chiral monoalcohol upon further hydrolysis.
-
Enantioselective Transesterification: In an organic solvent, a lipase can catalyze the selective acylation of one of the hydroxyl groups of meso-pentane-2,4-diol (obtained from the hydrolysis of the diacetate) with an acyl donor, resulting in a chiral monoester.
These methods provide access to valuable chiral synthons, such as (2R,4S)-2-acetoxy-4-hydroxypentane and its enantiomer, which can be further elaborated into a variety of target molecules.
Synthetic Pathways
The desymmetrization of meso-2,4-diacetoxypentane can be achieved through two primary enzymatic routes, as illustrated below.
Caption: Synthetic routes from meso-2,4-diacetoxypentane.
Quantitative Data Summary
| Substrate | Enzyme | Reaction Type | Acyl Donor/Solvent | Product | Yield (%) | ee (%) |
| meso-1,3-Diacetoxy-1,3-diphenylpropane | Candida antarctica Lipase B (CAL-B) | Hydrolysis | Phosphate buffer/Toluene | Monoacetate | 45 | >99 |
| cis-1,2-Diacetoxycyclohexane | Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Phosphate buffer | Monoacetate | 48 | 95 |
| meso-2,4-Dimethylglutaric anhydride | Porcine Pancreatic Lipase (PPL) | Alcoholysis | Ethanol | Monoester | 92 | 94 |
| cis-3,5-Diacetoxycyclopentene | Pseudomonas fluorescens Lipase | Hydrolysis | Phosphate buffer | Monoacetate | 47 | >98 |
Note: The data presented is from analogous systems and serves as a reference for the potential outcomes of the described protocols. Optimization for meso-2,4-diacetoxypentane would be necessary to achieve comparable results.
Experimental Protocols
The following are representative protocols for the enzymatic desymmetrization of meso-2,4-diacetoxypentane. These are generalized procedures based on established methods for similar substrates and should be optimized for specific experimental setups.
Protocol 1: Lipase-Catalyzed Enantioselective Hydrolysis of meso-2,4-Diacetoxypentane
This protocol describes the selective hydrolysis of one acetate group from the meso-diacetate to yield the chiral monoacetate.
Materials:
-
meso-2,4-Diacetoxypentane
-
Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym® 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Toluene (optional, for biphasic system)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add meso-2,4-diacetoxypentane (1.0 g, 5.26 mmol) and phosphate buffer (50 mL, 0.1 M, pH 7.0). If using a biphasic system, add toluene (25 mL).
-
Add immobilized Candida antarctica Lipase B (200 mg) to the mixture.
-
Stir the reaction mixture vigorously at room temperature (or a controlled temperature, e.g., 30 °C).
-
Monitor the reaction progress by TLC or GC analysis to determine the consumption of the starting material and the formation of the monoacetate.
-
Once approximately 50% conversion is reached (to maximize the enantiomeric excess of the remaining diacetate and the produced monoacetate), stop the reaction by filtering off the enzyme.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the unreacted diacetate, the desired monoacetate, and the diol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Lipase-Catalyzed Enantioselective Transesterification of meso-Pentane-2,4-diol
This protocol describes the selective acylation of one hydroxyl group of meso-pentane-2,4-diol.
Materials:
-
meso-Pentane-2,4-diol (prepared by hydrolysis of meso-2,4-diacetoxypentane)
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Vinyl acetate (as acyl donor)
-
Anhydrous tert-butyl methyl ether (MTBE) or another suitable organic solvent
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Dissolve meso-pentane-2,4-diol (1.0 g, 9.6 mmol) in anhydrous MTBE (50 mL) in a dry flask under an inert atmosphere.
-
Add vinyl acetate (1.0 mL, 10.8 mmol, 1.1 equivalents).
-
Add immobilized Candida antarctica Lipase B (200 mg).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon reaching the desired conversion (typically around 50%), filter the enzyme through a pad of Celite® and wash with MTBE.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture by silica gel column chromatography to isolate the chiral monoacetate.
-
Analyze the enantiomeric excess of the product using chiral HPLC or GC.
Experimental Workflow
The general workflow for the enzymatic desymmetrization of meso-2,4-diacetoxypentane is depicted below.
Caption: General experimental workflow for enzymatic desymmetrization.
Application Notes and Protocols: 2,4-Pentanediol Acetal Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Carbonyl functionalities, particularly aldehydes and ketones, are highly reactive and often require temporary masking to prevent unwanted side reactions. While various methods exist for carbonyl protection, the formation of cyclic acetals using diols is a robust and widely employed strategy.
This document provides detailed application notes and protocols for the use of 2,4-pentanediol as a protecting group for aldehydes and ketones. Although 2,4-diacetoxypentane is not directly used as a protecting agent, its hydrolysis product, 2,4-pentanediol, serves as a valuable 1,3-diol for the formation of six-membered cyclic acetals, known as 1,3-dioxanes. These acetals offer excellent stability under neutral to strongly basic conditions, making them ideal for reactions involving organometallic reagents, hydrides, and other nucleophiles.
I. Overview of the Protecting Group Strategy
The core of this strategy involves the acid-catalyzed reaction of a carbonyl compound with 2,4-pentanediol to form a 4,6-dimethyl-1,3-dioxane derivative. This transformation effectively masks the electrophilic nature of the carbonyl group. The protecting group can be readily removed by acidic hydrolysis when its protective function is no longer needed, regenerating the original carbonyl compound.
The precursor, this compound, can be synthesized from 2,4-pentanediol and subsequently hydrolyzed to release the diol in situ or in a separate step prior to the protection reaction.
Logical Workflow
Application Note: Chemo-enzymatic Synthesis of Chiral 2,4-Diacetoxypentane
Abstract
This application note details a robust chemo-enzymatic method for the synthesis of enantiomerically enriched 2,4-diacetoxypentane. Chiral 1,3-diols and their derivatives are crucial building blocks in the pharmaceutical industry for the synthesis of complex, biologically active molecules. This method leverages the high selectivity of lipases for the kinetic resolution of racemic 2,4-pentanediol, followed by a straightforward chemical acetylation to yield the target chiral diacetate. This approach offers a significant advantage over traditional chemical methods by providing high enantiomeric purity under mild reaction conditions.
Introduction
Chiral 1,3-diols are pivotal structural motifs found in a wide array of natural products and pharmaceutical agents. The stereochemistry of these diols is often critical to their biological function, making their enantioselective synthesis a key challenge in drug development. Chemo-enzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical transformations, have emerged as powerful tools for accessing enantiopure compounds.
This protocol describes a two-step synthesis of chiral this compound. The first step involves the enzymatic kinetic resolution of racemic 2,4-pentanediol via lipase-catalyzed acylation. In this step, one enantiomer of the diol is selectively acylated, allowing for the separation of the resulting monoacetate from the unreacted diol enantiomer. The second step is the chemical acetylation of the enantiomerically enriched 2,4-pentanediol to afford the desired chiral this compound.
Experimental Workflow
The overall chemo-enzymatic process is depicted in the workflow diagram below.
Caption: Chemo-enzymatic workflow for chiral this compound synthesis.
Data Presentation
The following tables summarize representative quantitative data for the key steps of the synthesis. The data for the enzymatic resolution is based on a similar substrate, cycloheptane-trans-1,2-diol, as a proxy for 2,4-pentanediol, due to the high selectivity of the cited lipase for such diols.[1]
Table 1: Enzymatic Kinetic Resolution of a Racemic Diol
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Product | Yield (%) | ee (%) |
| 1 | Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate | tert-Butyl methyl ether | 24 | ~50 | (R)-Monoacetate | 43 | >99 |
| 2 | Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate | tert-Butyl methyl ether | 24 | ~50 | (S)-2,4-Pentanediol | 45 | >99 |
Data adapted from a representative kinetic resolution of a cyclic diol using Lipase PS.[1]
Table 2: Chemical Acetylation of Chiral 2,4-Pentanediol
| Substrate | Reagents | Solvent | Yield (%) | Purity (%) |
| (S)-2,4-Pentanediol | Acetic Anhydride, Pyridine | Dichloromethane | >95 (Theoretical) | >98 |
Experimental Protocols
Materials and Equipment
-
Racemic 2,4-pentanediol
-
Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS)
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Protocol 1: Enzymatic Kinetic Resolution of Racemic 2,4-Pentanediol
-
To a solution of racemic 2,4-pentanediol (1.0 g, 9.6 mmol) in TBME (50 mL), add vinyl acetate (1.24 g, 14.4 mmol).
-
Add Lipase PS (200 mg) to the solution.
-
Stir the mixture at 30°C and monitor the reaction progress by TLC or GC.
-
Stop the reaction when ~50% conversion is reached (typically 24-48 hours).
-
Remove the enzyme by filtration through a pad of Celite, washing the Celite with TBME.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of the monoacetate and unreacted diol by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to isolate the enantiomerically enriched (S)-2,4-pentanediol and the (R)-monoacetate separately.
-
Determine the enantiomeric excess (ee) of the resolved (S)-2,4-pentanediol using chiral HPLC analysis.
Protocol 2: Chemical Acetylation of (S)-2,4-Pentanediol
-
Dissolve the enantiomerically pure (S)-2,4-pentanediol (0.5 g, 4.8 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine (1.14 g, 14.4 mmol), followed by the dropwise addition of acetic anhydride (1.47 g, 14.4 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-2,4-diacetoxypentane.
-
If necessary, purify the product by silica gel column chromatography.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Logical Relationships
The logical relationship of the reaction steps and the stereochemical outcome is illustrated below.
Caption: Logical flow of the chemo-enzymatic synthesis.
Conclusion
The chemo-enzymatic approach presented in this application note provides an effective and highly selective method for the synthesis of chiral this compound. The use of lipase-catalyzed kinetic resolution ensures high enantiomeric purity of the 2,4-pentanediol intermediate, which is then readily converted to the final product by standard chemical acetylation. This protocol is well-suited for researchers and scientists in drug development requiring access to enantiopure 1,3-diol building blocks.
References
Application Notes and Protocols: Scalable Laboratory Synthesis of meso-2,4-diacetoxypentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable laboratory synthesis of meso-2,4-diacetoxypentane. The synthesis involves the acetylation of meso-2,4-pentanediol using acetic anhydride with pyridine as a catalyst and solvent. This method is a standard, efficient, and scalable procedure for obtaining the desired meso diastereomer. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and visualizations to aid in understanding the workflow.
Introduction
meso-2,4-diacetoxypentane is a useful building block in organic synthesis, particularly in the preparation of stereochemically defined structures. Its two chiral centers are symmetrically arranged, resulting in an achiral meso compound. The precise stereochemistry of this molecule makes it a valuable precursor in the synthesis of various complex molecules and pharmaceuticals. The protocol described herein is a well-established method for the acetylation of diols, adapted for the specific synthesis of the meso isomer of 2,4-diacetoxypentane.
Data Presentation
| Parameter | Value |
| Starting Material | meso-2,4-pentanediol |
| Reagents | Acetic anhydride, Pyridine |
| Product | meso-2,4-diacetoxypentane |
| Reaction Type | Acetylation |
| Catalyst | Pyridine |
| Solvent | Pyridine |
| Typical Yield | High (specific yield depends on scale and purification) |
| Purity | >95% after purification |
Experimental Protocol
Materials:
-
meso-2,4-pentanediol
-
Acetic anhydride (Ac₂O)
-
Pyridine (dry)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve meso-2,4-pentanediol (1.0 equiv.) in dry pyridine (2–10 mL/mmol of diol) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add acetic anhydride (2.5-3.0 equiv. to ensure both hydroxyl groups are acetylated) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol (dry) to consume any excess acetic anhydride.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene to remove the pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure meso-2,4-diacetoxypentane.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the synthesis of meso-2,4-diacetoxypentane.
Caption: The logical relationship between the reactants and products in the acetylation reaction.
References
Application Notes and Protocols: Derivatization of 2,4-Diacetoxypentane for Advanced Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2,4-diacetoxypentane, a versatile building block for various synthetic applications. The primary route for derivatization involves the initial hydrolysis of the diacetate to afford 2,4-pentanediol, which is then subjected to a range of chemical transformations. These derivatives serve as crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.
Overview of Derivatization Strategies
The synthetic utility of this compound is primarily accessed through its hydrolysis to 2,4-pentanediol. This 1,3-diol can then be derivatized in several ways to facilitate further synthetic steps. The key derivatization strategies covered in these notes are:
-
Protection of Hydroxyl Groups: Formation of acetonides and silyl ethers to mask the reactive hydroxyl groups, allowing for selective reactions at other sites of a molecule.
-
Oxidation to a 1,3-Diketone: Conversion of the diol to pentane-2,4-dione, a versatile precursor for the synthesis of heterocyclic compounds and coordination complexes.
-
Formation of a Cyclic Sulfite: Creation of a cyclic sulfite ester, which can act as an electrophilic species for the introduction of various nucleophiles.
This workflow is depicted in the following diagram:
Experimental Protocols
Hydrolysis of this compound to 2,4-Pentanediol
This protocol describes the acid-catalyzed hydrolysis of this compound to yield 2,4-pentanediol.
Materials:
-
This compound
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,4-pentanediol.
| Reactant | Product | Yield | Reference |
| This compound | 2,4-Pentanediol | Typically >90% | General procedure |
Acetonide Protection of 2,4-Pentanediol
This protocol details the formation of the acetonide derivative of 2,4-pentanediol using 2,2-dimethoxypropane.[1]
Materials:
-
2,4-Pentanediol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (PTSA)
-
Acetone
-
Triethylamine
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 2,4-pentanediol (1 equivalent) in acetone.
-
Add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid to the solution.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Quench the reaction by adding triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 2,4-pentanediol acetonide.
| Reactant | Product | Yield | Reference |
| 2,4-Pentanediol | 2,2,4,6-Tetramethyl-1,3-dioxane | High | [1] |
Silyl Ether Protection of 2,4-Pentanediol
This protocol describes the formation of the bis-tert-butyldimethylsilyl (TBDMS) ether of 2,4-pentanediol.
Materials:
-
2,4-Pentanediol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,4-pentanediol (1 equivalent) in anhydrous dichloromethane, add imidazole (2.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (2.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the bis-TBDMS ether of 2,4-pentanediol.
| Reactant | Product | Yield | Reference |
| 2,4-Pentanediol | Bis-TBDMS ether of 2,4-pentanediol | High | General procedure |
Swern Oxidation of 2,4-Pentanediol to Pentane-2,4-dione
This protocol details the oxidation of 2,4-pentanediol to pentane-2,4-dione using Swern oxidation conditions.[2][3][4][5][6]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
2,4-Pentanediol
-
Triethylamine (Et₃N)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnels
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of oxalyl chloride (2.2 equivalents) in anhydrous dichloromethane at -78 °C, add a solution of DMSO (2.5 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of 2,4-pentanediol (1 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise and stir for an additional 10 minutes at -78 °C.[3]
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully to yield pentane-2,4-dione.
| Reactant | Product | Yield | Reference |
| 2,4-Pentanediol | Pentane-2,4-dione | High | [2][4] |
Formation of 2,4-Pentanediol Cyclic Sulfite
This protocol describes the synthesis of the cyclic sulfite of 2,4-pentanediol.[7]
Materials:
-
2,4-Pentanediol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,4-pentanediol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0 °C.
-
Add a solution of thionyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the cyclic sulfite.
| Reactant | Product | Yield | Reference |
| 2,4-Pentanediol | 4,6-Dimethyl-1,3,2-dioxathiane 2-oxide | Good to high | [7] |
Applications in Synthesis
Derivatives of 2,4-pentanediol are valuable intermediates in organic synthesis.
-
Chiral Auxiliaries: Enantiomerically pure 2,4-pentanediol can be used as a chiral auxiliary to control stereochemistry in various reactions.
-
Building Blocks for Natural Products: The protected forms of 2,4-pentanediol can be incorporated into the synthesis of complex natural products containing 1,3-diol motifs.
-
Precursors to Heterocycles: Pentane-2,4-dione, derived from the diol, is a classic starting material for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines.
-
Electrophilic Intermediates: The cyclic sulfite of 2,4-pentanediol can be opened by nucleophiles to introduce new functional groups with defined stereochemistry.
The following diagram illustrates the utility of pentane-2,4-dione in the synthesis of a pyrazole, a common scaffold in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Acetylation of 2,4-Pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the acetylation of 2,4-pentanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents for diols like 2,4-pentanediol?
A1: The most common and cost-effective acetylating agent is acetic anhydride (Ac₂O). Acetyl chloride can also be used, but it is often more reactive and may require more stringent reaction conditions to control side reactions.
Q2: Why is a base catalyst like pyridine or DMAP necessary for the acetylation of 2,4-pentanediol?
A2: Pyridine and 4-(dimethylamino)pyridine (DMAP) act as nucleophilic catalysts. They react with acetic anhydride to form a highly reactive acetylpyridinium intermediate. This intermediate is then more readily attacked by the hydroxyl groups of 2,4-pentanediol, accelerating the rate of the acetylation reaction. Pyridine also serves as a base to neutralize the acetic acid byproduct formed during the reaction.
Q3: What is the typical stoichiometry for the acetylation of a diol?
A3: For a diol like 2,4-pentanediol, at least two equivalents of the acetylating agent (e.g., acetic anhydride) are required to acetylate both hydroxyl groups. It is common practice to use a slight excess of the acetylating agent to ensure the reaction goes to completion.
Q4: How can I monitor the progress of the acetylation reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (2,4-pentanediol) and, if available, the diacetate product. The disappearance of the starting material spot indicates the completion of the reaction. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the expected byproducts of this reaction?
A5: The primary byproduct of the acetylation reaction using acetic anhydride is acetic acid. If pyridine is used as a catalyst and solvent, it will also be present in the final reaction mixture. Incomplete reaction will result in the presence of mono-acetylated 2,4-pentanediol.
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of 2,4-pentanediol and provides a systematic approach to resolving them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reagents: Acetic anhydride can hydrolyze over time if exposed to moisture. Catalysts can also degrade. | 1. Use freshly opened or purified acetic anhydride. Ensure catalysts are of high purity and stored under appropriate conditions. |
| 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. | 2. Increase the catalyst loading. For pyridine, it can be used as the solvent. For DMAP, a catalytic amount (1-10 mol%) is typically sufficient. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 3. Increase the reaction temperature. Monitor the reaction for potential side product formation at higher temperatures. | |
| 4. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 4. Extend the reaction time and monitor the progress using TLC or GC until the starting material is consumed. | |
| Incomplete Reaction (Presence of Mono-acetylated Product) | 1. Insufficient Acetylating Agent: Not enough acetic anhydride was used to acetylate both hydroxyl groups. | 1. Use a larger excess of acetic anhydride (e.g., 2.5-3.0 equivalents). |
| 2. Steric Hindrance: One of the hydroxyl groups may be more sterically hindered, making it slower to react. | 2. Increase the reaction temperature and/or time to favor the di-acetylation. Consider using a more potent catalyst like DMAP. | |
| Formation of Side Products | 1. High Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or side reactions. | 1. Attempt the reaction at a lower temperature for a longer duration. |
| 2. Presence of Water: Water in the reaction mixture can hydrolyze the acetic anhydride and the ester product. | 2. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. | |
| Difficult Work-up and Purification | 1. Residual Pyridine: Pyridine can be difficult to remove due to its high boiling point and water solubility. | 1. Perform an acidic work-up. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, making it more water-soluble and easier to remove in the aqueous phase. |
| 2. Emulsion Formation during Extraction: The presence of salts and byproducts can lead to the formation of emulsions. | 2. Add a saturated brine solution during the extraction to help break the emulsion. | |
| 3. Hydrolysis of Product during Work-up: The diacetate product can be hydrolyzed back to the diol or monoacetate under acidic or basic conditions. | 3. Perform the work-up at a low temperature (e.g., on an ice bath) and minimize the contact time with acidic or basic aqueous solutions. Neutralize the reaction mixture carefully. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the expected effects of varying key reaction parameters on the acetylation of 2,4-pentanediol. This information is based on general principles of acetylation reactions of secondary alcohols and should be used as a guide for experimental optimization.
Table 1: Effect of Catalyst on Acetylation
| Catalyst | Typical Loading | Relative Activity | Notes |
| Pyridine | Catalytic to Solvent | Moderate | Also acts as a base to neutralize acetic acid byproduct. |
| 4-(Dimethylamino)pyridine (DMAP) | 1-10 mol% | High | A more potent nucleophilic catalyst than pyridine, often leading to faster reaction times and higher yields. |
Table 2: Effect of Solvent on Acetylation
| Solvent | Polarity | Expected Outcome |
| Pyridine | Polar Aprotic | Often used as both catalyst and solvent, facilitating the reaction. |
| Dichloromethane (DCM) | Nonpolar | A common inert solvent for acetylation reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Another suitable inert solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | Can also be used as an inert solvent. |
Table 3: Effect of Temperature and Time on Acetylation
| Temperature | Reaction Time | Expected Outcome |
| Room Temperature (20-25 °C) | Longer (hours to days) | Milder conditions that may minimize side products but could lead to incomplete reactions. |
| Elevated Temperature (40-80 °C) | Shorter (hours) | Increased reaction rate, but may increase the risk of side product formation. |
Experimental Protocols
Protocol 1: Acetylation of 2,4-Pentanediol using Acetic Anhydride and Pyridine
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-pentanediol (1.0 eq).
-
Add dry pyridine (can be used as the solvent, typically 5-10 mL per gram of diol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Acetylation of 2,4-Pentanediol using Acetic Anhydride and DMAP
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-pentanediol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10-20 mL per gram of diol).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in 2,4-pentanediol acetylation.
Caption: General experimental workflow for 2,4-pentanediol acetylation.
Improving the yield and purity of 2,4-diacetoxypentane synthesis
Technical Support Center: Synthesis of 2,4-Diacetoxypentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is achieved through the esterification of 2,4-pentanediol with an acetylating agent. The most common laboratory method involves the reaction of 2,4-pentanediol with acetic anhydride, often in the presence of a catalyst.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials and reagents are:
-
Substrate: 2,4-Pentanediol
-
Acetylating Agent: Acetic Anhydride or Acetyl Chloride
-
Catalyst (optional but recommended): A mild acid catalyst such as p-toluenesulfonic acid (p-TsA) or a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP).
-
Solvent (optional): An inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be used, although the reaction can sometimes be run neat.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you can observe the disappearance of the 2,4-pentanediol spot and the appearance of the this compound product spot. For GC analysis, you would monitor the decrease in the peak corresponding to the starting material and the increase in the product peak.
Q4: What are the common impurities in the final product?
A4: Common impurities include unreacted 2,4-pentanediol, the mono-acetylated intermediate (2-acetoxy-4-hydroxypentane), and acetic acid (if acetic anhydride is used). If a catalyst is used, it will also need to be removed during purification.
Q5: What is a standard method for purifying the final product?
A5: The most common and effective method for purifying this compound is flash column chromatography on silica gel. A solvent system such as a mixture of hexane and ethyl acetate is typically used to elute the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Stoichiometry: Incorrect molar ratio of reactants. 3. Catalyst Inactivity: The catalyst may be old or degraded. 4. Loss during Workup/Purification: Product loss during extraction or chromatography. | 1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or GC until the starting material is consumed. 2. Use a slight excess of the acetylating agent (e.g., 2.2-2.5 equivalents of acetic anhydride for each equivalent of 2,4-pentanediol). 3. Use a fresh batch of catalyst. 4. Perform extractions carefully and optimize the column chromatography procedure to minimize loss. |
| Low Purity (Presence of Starting Material) | 1. Incomplete Reaction: As above. 2. Inefficient Purification: The solvent system used for column chromatography may not be optimal for separating the product from the starting material. | 1. Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. 2. Adjust the polarity of the eluent for column chromatography. A less polar solvent system may be required to achieve better separation. |
| Presence of Mono-acetylated Impurity | 1. Insufficient Acetylating Agent: Not enough acetic anhydride to fully acetylate both hydroxyl groups. 2. Short Reaction Time: The reaction was stopped before both hydroxyl groups could react. | 1. Increase the equivalents of the acetylating agent. 2. Extend the reaction time. |
| Reaction is Very Slow or Stalled | 1. No or Ineffective Catalyst: The reaction is slow without a catalyst, or the catalyst is inactive. 2. Low Temperature: The reaction temperature is too low. | 1. Add a suitable catalyst (e.g., a catalytic amount of p-TsA or DMAP). 2. Gently heat the reaction mixture (e.g., to 40-50 °C). |
| Darkening of the Reaction Mixture | 1. High Temperature: Excessive heat can lead to decomposition and the formation of colored byproducts. 2. Strong Acid Catalyst: A strong acid catalyst might cause side reactions. | 1. Maintain a moderate reaction temperature. 2. Use a milder catalyst. |
Quantitative Data Summary
The following table summarizes the hypothetical results of a study to optimize the synthesis of this compound, demonstrating the effect of different reaction conditions on yield and purity.
| Experiment | Acetic Anhydride (Equivalents) | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 2.2 | None | 25 | 12 | 45 | 85 |
| 2 | 2.2 | p-TsA (1%) | 25 | 6 | 80 | 92 |
| 3 | 2.2 | DMAP (5%) | 25 | 4 | 92 | 98 |
| 4 | 2.5 | DMAP (5%) | 25 | 4 | 95 | 99 |
| 5 | 2.5 | DMAP (5%) | 50 | 2 | 96 | 99 |
Experimental Protocols
Detailed Methodology for a Key Experiment (Experiment 4)
Objective: To synthesize this compound with high yield and purity.
Materials:
-
2,4-pentanediol (1.0 g, 9.6 mmol)
-
Acetic anhydride (2.45 g, 2.3 mL, 24.0 mmol, 2.5 equiv.)
-
4-Dimethylaminopyridine (DMAP) (58.6 mg, 0.48 mmol, 5 mol%)
-
Dichloromethane (DCM, 20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
To a stirred solution of 2,4-pentanediol (1.0 g, 9.6 mmol) in dichloromethane (20 mL) at room temperature, add 4-dimethylaminopyridine (58.6 mg, 0.48 mmol).
-
Slowly add acetic anhydride (2.3 mL, 24.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving this compound synthesis.
Technical Support Center: Separation of Meso and Racemic Diastereomers of 2,4-Diacetoxypentane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of meso and racemic diastereomers of 2,4-diacetoxypentane.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating meso and racemic diastereomers of this compound?
A1: The primary challenge lies in the subtle structural differences between the meso and racemic diastereomers. These small differences result in very similar physical properties, such as boiling point and polarity, making separation by common techniques like fractional distillation and standard chromatography difficult. Achieving baseline separation often requires highly efficient chromatographic methods or specialized techniques.
Q2: Which analytical techniques are most suitable for separating these diastereomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques. Chiral chromatography, either with a chiral stationary phase (CSP) or a chiral mobile phase additive, is particularly powerful for resolving stereoisomers. For preparative scale, preparative HPLC is the most viable option.
Q3: Can I use fractional distillation to separate the meso and racemic forms?
A3: While diastereomers have different boiling points, the difference for meso and racemic this compound is expected to be minimal. Therefore, fractional distillation is generally not a practical or efficient method for achieving high purity of the individual diastereomers.[1][2] Extractive distillation, which involves adding an auxiliary agent to alter the relative volatilities, could be a theoretical possibility but is a complex technique to develop for this specific separation.
Q4: Are there any chemical methods to aid in the separation?
A4: A potential strategy involves the chemical conversion of the diacetate to a related compound with more pronounced differences in the properties of its diastereomers. For instance, a method analogous to the separation of 2,4-pentanediol diastereomers could be adapted. This involves the selective reaction of one diastereomer, separation of the resulting mixture, and then regeneration of the original diacetate.
Troubleshooting Guide: HPLC Separation
This guide addresses common issues encountered during the HPLC separation of meso and racemic this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Diastereomer Peaks | 1. Inappropriate column selection. 2. Mobile phase is not optimized. 3. Flow rate is too high. 4. Temperature is not optimal. | 1. Use a high-resolution silica gel column for normal-phase HPLC or a C18 column for reversed-phase HPLC. Consider a chiral stationary phase for enhanced selectivity. 2. For normal-phase, systematically vary the ratio of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., isopropanol or ethyl acetate). For reversed-phase, adjust the ratio of water and an organic modifier (e.g., acetonitrile or methanol). 3. Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution. 4. Optimize the column temperature. Lower temperatures can sometimes increase selectivity. |
| Peak Tailing | 1. Active sites on the column packing. 2. Sample overload. 3. Inappropriate mobile phase pH (if applicable). | 1. Use a column with end-capping. Add a small amount of a competitive agent (e.g., a trace of acid or base) to the mobile phase to block active sites. 2. Reduce the concentration of the injected sample. 3. While not directly applicable to this compound, for other molecules, ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. |
| Broad Peaks | 1. High dead volume in the HPLC system. 2. Column degradation. 3. Sample solvent incompatible with the mobile phase. | 1. Check and minimize the length and diameter of all tubing. Ensure all fittings are secure. 2. Flush the column or replace it if it's old or has been used extensively with harsh conditions. 3. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction or leaks. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant and consistent temperature. 3. Check the HPLC pump for consistent flow and pressure. Inspect for any leaks in the system. |
Experimental Protocols
Hypothetical Preparative HPLC Method
Objective: To separate a mixture of meso and racemic this compound into its individual diastereomeric components.
Materials:
-
Mixture of meso and racemic this compound
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Preparative HPLC system with a UV detector
-
Preparative silica gel column (e.g., 20 µm particle size, 250 x 20 mm)
-
Rotary evaporator
-
NMR spectrometer for fraction analysis
Procedure:
-
Sample Preparation: Dissolve the this compound diastereomeric mixture in a minimal amount of the initial mobile phase.
-
System Equilibration: Equilibrate the preparative silica gel column with the mobile phase (e.g., 98:2 n-hexane:IPA) at a flow rate of 10 mL/min until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the diastereomers with the mobile phase. An isocratic elution is recommended initially. If separation is poor, a shallow gradient (e.g., from 2% to 5% IPA over 30 minutes) can be employed.
-
Fraction Collection: Collect fractions based on the detector signal (e.g., UV at 210 nm, as acetates have a weak chromophore).
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or NMR spectroscopy to determine the purity of the separated diastereomers.
-
Solvent Removal: Combine the pure fractions of each diastereomer and remove the solvent using a rotary evaporator.
Data Presentation
The following table should be used to record and compare the results from different separation runs.
| Run ID | Column Type | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (meso) | Retention Time (racemic) | Resolution (Rs) | Yield (meso) | Purity (meso) | Yield (racemic) | Purity (racemic) |
Visualizations
Experimental Workflow for HPLC Separation
Caption: Workflow for HPLC separation.
Logical Relationship in Troubleshooting Poor Peak Resolution
References
Troubleshooting common side reactions in 2,4-diacetoxypentane preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,4-diacetoxypentane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the preparation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction is very slow or appears incomplete, and I'm observing a significant amount of mono-acetylated product (2-acetoxy-4-hydroxypentane) by TLC or GC analysis. What could be the cause?
A1: Incomplete acetylation is a common issue. Several factors could be contributing to this:
-
Insufficient Acetic Anhydride: The stoichiometry of the reaction requires at least two equivalents of acetic anhydride for each equivalent of 2,4-pentanediol. An insufficient amount will naturally lead to the formation of the mono-acetylated product.
-
Low Reaction Temperature: The acetylation of secondary alcohols can be sluggish at room temperature. Gently heating the reaction mixture can significantly increase the reaction rate.
-
Catalyst Issues: If you are using a catalyst, such as pyridine or a solid acid catalyst, it may be old, impure, or used in an insufficient amount. Pyridine, for instance, is hygroscopic and can be deactivated by water.
Solutions:
-
Ensure you are using at least a slight excess (e.g., 2.2 equivalents) of acetic anhydride.
-
Try heating the reaction to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or GC.
-
Use freshly distilled or a new bottle of pyridine. If using an acid catalyst, ensure it is dry and active.
Q2: After workup, my product is a dark color, and the yield is lower than expected. What might have happened?
A2: A dark-colored product and low yield can be indicative of side reactions, often caused by overly harsh reaction conditions.
-
High Temperatures: Excessive heat, especially in the presence of an acid catalyst, can lead to elimination reactions, where the alcohol groups are removed to form alkenes. These alkenes can then polymerize, creating tarry, dark-colored byproducts.
-
Strongly Acidic Conditions: The use of a strong, non-volatile acid catalyst at elevated temperatures can promote dehydration and subsequent polymerization.
Solutions:
-
Avoid excessively high temperatures. If heating is necessary, maintain a controlled temperature and monitor the reaction closely.
-
Consider using a milder catalyst. Pyridine is a good choice as it also acts as a base to neutralize the acetic acid byproduct. If an acid catalyst is required, a milder, solid-supported acid might be a better option.
-
Ensure your workup procedure effectively removes the catalyst and any acidic byproducts.
Q3: My NMR spectrum shows unexpected peaks in the alkene region (around 4.5-6.5 ppm). What are these impurities?
A3: The presence of signals in the alkene region of your NMR spectrum strongly suggests that an elimination side reaction has occurred, leading to the formation of pentenyl acetate isomers. This is more likely if the reaction was conducted under acidic conditions and/or at high temperatures.
Solutions:
-
Re-evaluate your reaction conditions. Lowering the temperature and using a non-acidic catalyst system (like pyridine) can prevent this side reaction.
-
Purification by column chromatography can often separate the desired diacetate from the alkene byproducts.
Q4: During the aqueous workup, I'm having trouble with emulsions or separating the organic layer.
A4: Emulsion formation can be an issue, particularly if a basic wash is used to remove excess acetic acid and the catalyst.
-
Insufficient Quenching: If there is a large amount of unreacted acetic anhydride, its reaction with the aqueous wash can be vigorous and contribute to emulsion formation.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create stable emulsions.
Solutions:
-
Before the main aqueous wash, carefully and slowly add the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution to quench any remaining acetic anhydride.
-
During extraction, use gentle inversions of the separatory funnel rather than vigorous shaking.
-
If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can often help to break it.
Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst for the acetylation of 2,4-pentanediol?
A: Pyridine is a commonly used and effective catalyst for this type of reaction. It not only catalyzes the acetylation but also acts as a base to neutralize the acetic acid formed as a byproduct, driving the reaction to completion. A catalytic amount is often sufficient, though it can also be used as the solvent.
Q: Can I perform this reaction without a catalyst?
A: Yes, the reaction can be driven to completion without a catalyst by using a large excess of acetic anhydride and heating the mixture. However, this may require higher temperatures and longer reaction times, which can increase the risk of side reactions. The use of a catalyst is generally recommended for a more efficient and controlled reaction.
Q: What is the best way to monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2,4-pentanediol), the mono-acetylated intermediate, and the final product (this compound). The disappearance of the starting material and the intermediate will indicate the completion of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q: How can I purify the final product?
A: After an aqueous workup to remove the catalyst and byproducts, the crude product can be purified by distillation under reduced pressure. If non-volatile impurities are present, column chromatography on silica gel is an effective alternative.
Data Summary
The following table summarizes typical reaction conditions for the preparation of this compound. Please note that optimal conditions may vary depending on the scale of the reaction and the purity of the reagents.
| Parameter | Condition | Notes |
| Reactants | 2,4-Pentanediol, Acetic Anhydride | --- |
| Molar Ratio | 1 : 2.2 - 3.0 (Diol : Acetic Anhydride) | A slight to moderate excess of acetic anhydride is recommended. |
| Catalyst | Pyridine (catalytic or as solvent) | 0.1 to 1.2 equivalents, or used as the reaction solvent. |
| Temperature | Room Temperature to 60 °C | Gentle heating can accelerate the reaction. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 85 - 95% | Yield is dependent on reaction conditions and purity of reagents. |
Experimental Protocol
Below is a detailed methodology for a typical laboratory-scale preparation of this compound.
Materials:
-
2,4-Pentanediol
-
Acetic Anhydride
-
Pyridine
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-pentanediol (1.0 eq).
-
Add pyridine (1.2 eq) and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by TLC. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether.
-
Carefully pour the mixture into a separatory funnel containing cold, saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Addressing challenges in the scale-up of 2,4-diacetoxypentane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diacetoxypentane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the common methods for the synthesis of this compound?
The most common method for synthesizing this compound (also known as 2,4-pentanediol diacetate) is the esterification of 2,4-pentanediol with an acetylating agent. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base or an acid catalyst.
2. How can I synthesize the precursor, 2,4-pentanediol?
2,4-Pentanediol can be synthesized via the reduction of acetylacetone. An enzymatic approach using a ketoreductase (KRED) has been shown to be effective for producing chiral (2R,4R)-pentanediol.[1] Industrial production of similar diols, like 2-methyl-2,4-pentanediol, involves the catalytic hydrogenation of diacetone alcohol.[2]
3. What are the key safety precautions to consider during this synthesis?
Acetic anhydride is corrosive and a lachrymator, and it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions can be exothermic, especially when using strong acids or bases, and should be cooled appropriately.
Troubleshooting Guide
Section 1: Reaction Setup & Reagents
Q1: My reaction is not starting or is very slow. What could be the issue?
-
Inactive Catalyst: Ensure your catalyst is active and not degraded. For instance, 4-(Dimethylamino)pyridine (DMAP) can degrade over time. Using a fresh batch is recommended.
-
Insufficient Catalyst: The catalyst loading might be too low. While catalytic amounts are needed, insufficient quantities can lead to slow reaction rates.
-
Low Quality Reagents: The purity of your 2,4-pentanediol and acetylating agent is crucial. Impurities can inhibit the reaction. Ensure your starting materials are pure and dry.
-
Low Temperature: Some acetylations require heating to proceed at a reasonable rate. Consider increasing the reaction temperature.
Q2: I am observing the formation of side products. What are they and how can I minimize them?
Common side products can include the mono-acetylated product and elimination products. To minimize these:
-
Control Stoichiometry: Use a slight excess of the acetylating agent to favor the formation of the diacetate.
-
Optimize Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to side reactions. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
-
Choice of Base/Catalyst: A non-nucleophilic base like triethylamine or pyridine is often used to scavenge the acid byproduct without competing in the reaction.
Section 2: Work-up & Purification
Q1: What is the best work-up procedure for an acetic anhydride/pyridine acetylation?
A common work-up involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer should then be washed with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.[3]
Q2: My product is difficult to purify. What techniques can I use?
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, column chromatography on silica gel is a standard technique. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Section 3: Product Quality & Analysis
Q1: How can I confirm the identity and purity of my this compound?
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can assess the purity, and MS will provide the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl stretch (around 1735 cm⁻¹).
Data Presentation
Table 1: Illustrative Reaction Conditions for Diol Acetylation
| Parameter | Condition A (DMAP catalyst) | Condition B (Acid catalyst) |
| Starting Diol | 2,4-Pentanediol (1 eq) | 2,4-Pentanediol (1 eq) |
| Acetylating Agent | Acetic Anhydride (2.2 eq) | Acetic Anhydride (2.5 eq) |
| Catalyst | DMAP (0.1 eq) | Sulfuric Acid (cat.) |
| Solvent | Dichloromethane | None (neat) |
| Temperature | Room Temperature | 60 °C |
| Reaction Time | 4 hours | 2 hours |
| Typical Yield | >90% | 85-95% |
Note: This data is illustrative and based on general procedures for diol acetylation. Optimal conditions for this compound synthesis may vary.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time/temperature, use fresh catalyst. |
| Product loss during work-up | Optimize extraction and washing steps. | |
| Impure Product | Side reactions | Adjust stoichiometry and reaction conditions. |
| Incomplete removal of reagents | Thoroughly wash the organic phase during work-up. | |
| Reaction Stalls | Catalyst deactivation | Add more catalyst or use a fresh batch. |
| Impure starting materials | Purify reagents before use. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of 2,4-pentanediol (1.0 eq) in dichloromethane in a round-bottom flask, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Synthesis of (2R,4R)-Pentanediol via Asymmetric Reduction
This protocol is based on the enzymatic reduction of acetylacetone.[1]
-
Prepare a buffer solution and add the ketoreductase (KRED) enzyme.
-
Add acetylacetone as the substrate.
-
For cofactor regeneration, a secondary alcohol like isopropanol is often used.
-
Maintain the reaction at a controlled temperature and pH, monitoring the conversion by GC or HPLC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Purify the (2R,4R)-pentanediol by distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Stability and degradation pathways of 2,4-diacetoxypentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2,4-diacetoxypentane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a diester of pentane-2,4-diol and acetic acid. Due to its structure, it has potential applications as a specialty solvent, a precursor in chemical synthesis, and as a component in the formulation of various materials. Its stability is a critical factor in these applications.
Q2: What are the expected degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis of its two ester linkages. This can be catalyzed by acid or base, or can occur, albeit more slowly, in neutral aqueous solutions. The hydrolysis proceeds in a stepwise manner, first yielding 2-acetoxy-4-hydroxypentane and acetic acid, and subsequently pentane-2,4-diol and a second molecule of acetic acid.
Q3: How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis occurs. The rate of hydrolysis is generally proportional to the concentration of hydronium ions. The reaction is reversible, but in the presence of a large excess of water, the equilibrium will favor the formation of pentane-2,4-diol and acetic acid.[1][2][3][4]
-
Neutral Conditions (pH ≈ 7): Hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions.[3]
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis, also known as saponification, is a rapid and irreversible process. The hydroxide ion acts as a nucleophile, leading to the formation of pentane-2,4-diol and acetate salts.[1][2][3][5][6]
Q4: Is this compound susceptible to enzymatic degradation?
Yes, esterases, a class of enzymes, can catalyze the hydrolysis of the ester bonds in this compound. This is a common metabolic pathway for ester-containing compounds in biological systems. The rate of enzymatic degradation will depend on the specific enzyme, its concentration, temperature, and pH.
Q5: What are the likely products of thermal and photodegradation?
-
Thermal Degradation: At elevated temperatures, this compound can undergo elimination reactions to form unsaturated compounds, in addition to hydrolysis if water is present. The specific products will depend on the temperature and presence of other reactive species.
-
Photodegradation: While simple alkanoate esters are not strong absorbers of UV-Vis light, photodegradation can occur, especially in the presence of photosensitizers. This can lead to the formation of radical species and subsequent complex degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Step |
| pH Fluctuation | Ensure the buffer system used has sufficient capacity to maintain a constant pH throughout the experiment. Regularly calibrate the pH meter. |
| Temperature Variation | Use a calibrated and stable incubator or water bath. Monitor the temperature at regular intervals. |
| Impure Starting Material | Verify the purity of this compound using analytical techniques like GC or HPLC before starting the experiment. |
| Inconsistent Analytical Method | Validate the analytical method for linearity, accuracy, and precision. Ensure consistent sample preparation and injection volumes. |
Issue 2: Faster than expected degradation.
| Potential Cause | Troubleshooting Step |
| Presence of Catalytic Impurities | Acidic or basic impurities in the solvent or on the glassware can catalyze hydrolysis. Use high-purity solvents and thoroughly clean all glassware. |
| Microbial Contamination | If working with aqueous solutions for extended periods, consider sterile filtering the solutions or adding a suitable antimicrobial agent that does not interfere with the analysis. |
| Exposure to Light | If photodegradation is a concern, conduct experiments in amber glassware or under dark conditions. |
Issue 3: Slower than expected degradation.
| Potential Cause | Troubleshooting Step |
| Low Water Concentration | In non-aqueous solvents, the rate of hydrolysis will be limited by the availability of water. Ensure sufficient water is present for the reaction to proceed. |
| Incorrect pH | Verify the pH of the reaction mixture. For base-catalyzed hydrolysis, ensure the concentration of the base is sufficient. |
| Enzyme Inactivity | If conducting enzymatic studies, verify the activity of the enzyme stock solution. Ensure the buffer conditions (pH, ionic strength) are optimal for the enzyme. |
Data Presentation
Table 1: Predicted Relative Stability of this compound under Different Conditions
| Condition | Relative Rate of Degradation | Primary Degradation Pathway | Key Products |
| Strongly Acidic (pH 1-3) | Very Fast | Acid-Catalyzed Hydrolysis | Pentane-2,4-diol, Acetic Acid |
| Weakly Acidic (pH 4-6) | Moderate | Acid-Catalyzed Hydrolysis | Pentane-2,4-diol, Acetic Acid |
| Neutral (pH 7) | Slow | Neutral Hydrolysis | Pentane-2,4-diol, Acetic Acid |
| Weakly Basic (pH 8-10) | Fast | Base-Catalyzed Hydrolysis | Pentane-2,4-diol, Acetate Salt |
| Strongly Basic (pH 11-14) | Very Fast | Base-Catalyzed Hydrolysis | Pentane-2,4-diol, Acetate Salt |
| Elevated Temperature (>80°C) | Moderate to Fast | Thermal Decomposition/Hydrolysis | Pentane-2,4-diol, Acetic Acid, Alkenes |
| UV Irradiation | Slow to Moderate | Photodegradation | Complex mixture of smaller molecules |
| Presence of Esterases | Fast | Enzymatic Hydrolysis | Pentane-2,4-diol, Acetic Acid |
Experimental Protocols
Protocol 1: General Procedure for Acid/Base-Catalyzed Hydrolysis Study
-
Preparation of Solutions: Prepare buffer solutions of the desired pH. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol).
-
Reaction Setup: In a thermostated vessel, add the buffer solution. Allow it to equilibrate to the desired temperature.
-
Initiation of Reaction: Add a small aliquot of the this compound stock solution to the buffer to achieve the desired starting concentration.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by neutralizing the acid or base catalyst (if applicable) or by diluting the sample in the mobile phase for analysis.
-
Analysis: Analyze the samples by a validated HPLC or GC method to determine the concentration of this compound remaining and the formation of any degradation products.
Protocol 2: Analytical Method for Monitoring Degradation
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) as acetate esters have a weak chromophore.
-
Injection Volume: 10 µL.
-
-
Gas Chromatography (GC):
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 220°C).
-
Detector: Flame Ionization Detector (FID).
-
Visualizations
Caption: Hydrolysis pathways of this compound.
Caption: General workflow for stability testing.
References
- 1. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Kinetic Resolution of Racemic 2,4-Diacetoxypentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the kinetic resolution of racemic 2,4-diacetoxypentane and similar acyclic diacetates. Due to the limited availability of published data specifically for this compound, the experimental protocols and data presented are based on established principles of lipase-catalyzed kinetic resolution of analogous substrates.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic kinetic resolution of racemic this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| 1. Why is the reaction showing low or no conversion? | - Inactive enzyme- Non-optimal reaction conditions (pH, temperature)- Poor substrate solubility- Enzyme inhibition | - Enzyme Activity: Test the lipase activity with a standard substrate like p-nitrophenyl acetate.- Optimize Conditions: Screen a range of temperatures (e.g., 30-50 °C) and pH values (for aqueous systems, typically pH 6-8).- Improve Solubility: Add a co-solvent (e.g., THF, t-butanol) or use a biphasic system to enhance substrate availability.- Check for Inhibitors: Ensure all reagents and solvents are of high purity. |
| 2. Why is the enantiomeric excess (e.e.) of the product and/or remaining substrate low? | - Low enzyme enantioselectivity (low E-value)- Reaction has proceeded past 50% conversion- Racemization of product or starting material- Inaccurate analytical method | - Enzyme Screening: Test different lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia, Pseudomonas fluorescens).- Monitor Conversion: Track the reaction progress over time and aim for ~50% conversion for optimal e.e. of both product and substrate.[1]- Assess Stability: Check for racemization under reaction conditions without the enzyme.- Validate Analytics: Ensure the chiral GC or HPLC method is properly validated for baseline separation of enantiomers. |
| 3. Why is the reaction rate very slow? | - Insufficient enzyme loading- Low reaction temperature- Poor mixing in a biphasic system- Enzyme denaturation | - Increase Enzyme Amount: Incrementally increase the enzyme concentration.- Adjust Temperature: While higher temperatures can increase rates, be mindful of potential enzyme denaturation.- Improve Agitation: Ensure vigorous stirring to maximize the interfacial area in two-phase systems.- Stability Check: Verify that the solvent and temperature are not deactivating the enzyme over time. |
| 4. How can I separate the product (monoacetate) from the unreacted diacetate? | - Similar polarities of the compounds. | - Chromatography: Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for separation. TLC can be used for initial solvent system screening.- Extraction: In some cases, adjusting the pH and performing a liquid-liquid extraction might aid in separation if the product has a free hydroxyl group. |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of kinetic resolution for racemic this compound?
A1: Kinetic resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers). In the case of racemic this compound, a chiral catalyst, typically an enzyme like a lipase, selectively hydrolyzes one enantiomer of the diacetate to the corresponding monoacetate at a much faster rate than the other enantiomer.[1] This results in a mixture of the enantioenriched monoacetate product and the unreacted, enantioenriched diacetate starting material, which can then be separated.
Q2: Which enzymes are commonly used for the kinetic resolution of diacetates?
A2: Lipases are the most common enzymes for this transformation due to their broad substrate scope and high enantioselectivity. Commonly used lipases include those from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens.[2] It is often necessary to screen several lipases to find the one with the best performance for a specific substrate.
Q3: What is the maximum theoretical yield for each enantiomer in a classic kinetic resolution?
A3: In a standard kinetic resolution, the maximum theoretical yield for each of the two separated enantiomers is 50%.[3][4] This is because one enantiomer is converted to the product, while the other remains as the unreacted starting material.
Q4: What is a "Dynamic Kinetic Resolution" (DKR) and how does it differ?
A4: Dynamic kinetic resolution (DKR) is a variation that can theoretically convert 100% of the racemic starting material into a single enantiomeric product.[3][4] This is achieved by combining the enantioselective reaction with a method for in-situ racemization of the starting material. As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted back into the racemic mixture, allowing for a theoretical yield of up to 100%.[3][4]
Q5: How do I monitor the progress and determine the enantiomeric excess (e.e.) of the reaction?
A5: The reaction progress (conversion) and the enantiomeric excess of both the substrate and product are typically monitored by taking small aliquots from the reaction mixture at different time points. These samples are then analyzed using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
Experimental Protocols
Below is a representative experimental protocol for the lipase-catalyzed kinetic resolution of a racemic acyclic diacetate. This should be adapted and optimized for this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., Tetrahydrofuran - THF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Stirring apparatus and temperature control
Procedure:
-
To a round-bottom flask, add racemic this compound (1.0 eq).
-
Dissolve the substrate in a mixture of phosphate buffer and THF (e.g., 4:1 v/v).
-
Add the immobilized lipase (e.g., 20% w/w of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral GC or HPLC.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the monoacetate product and unreacted diacetate using silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the enzymatic kinetic resolution of racemic this compound.
Caption: Principle of lipase-catalyzed kinetic resolution showing differential reaction rates.
References
Technical Support Center: Refinement of Crystallization Methods for Isomer Separation
Welcome to the technical support center for isomer separation by crystallization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Troubleshooting & FAQs
This section addresses specific issues that can arise during the crystallization of isomers. A general troubleshooting workflow is provided below.
Caption: A decision tree for troubleshooting common crystallization issues.
Q1: My solution will not crystallize, even after cooling. What are the common causes and solutions?
A1: Failure to crystallize is a frequent issue, often stemming from insufficient supersaturation or nucleation problems.[1]
-
Problem: Insufficient Supersaturation: The concentration of your isomer mixture may be too low for crystals to form.[1]
-
Solution 1: Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration. Be cautious not to evaporate too much, which could cause the compound to "oil out."[2]
-
Solution 2: Add an Anti-solvent: Introduce a second solvent in which your compound is insoluble. This reduces the overall solubility of the solute and can induce crystallization. The anti-solvent should be miscible with your primary solvent.[2]
-
-
Problem: Nucleation Barrier: Even in a supersaturated state, crystal formation requires an initial nucleus to grow upon.
-
Solution 1: Seeding: Add a small amount of pure seed crystal of the desired isomer to the solution.[3][4] This provides a template for growth and is one of the most effective ways to control crystallization.[5][6] Seeding should ideally occur within the metastable zone width (the region of supersaturation where spontaneous nucleation is unlikely).[7]
-
Solution 2: Scratching: Gently scratch the inside surface of the flask with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.[1]
-
Q2: I'm getting a low yield of crystals. How can I improve it?
A2: Low yield is typically a problem of solubility. The goal is to maximize the amount of the desired isomer that crystallizes while leaving impurities and the other isomer(s) in the solution.
-
Optimize Solvent System: The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures.[2] If the yield is poor, your compound may still be too soluble at the lower temperature. Consider using a mixed solvent system or an anti-solvent to further decrease final solubility.[8]
-
Cooling Profile: Ensure the cooling process is slow and controlled. Rapid cooling can lead to the formation of small, impure crystals and trap the desired product in the mother liquor. A slower cooling rate allows for the selective growth of larger, purer crystals.
-
pH Adjustment (for ionizable compounds): If your compound is an acid or base, adjusting the pH can significantly alter its solubility. For diastereomeric salt resolutions, pH control is critical for both salt formation and the subsequent recovery of the free acid or base.
Q3: The purity of my crystals (e.g., enantiomeric excess) is poor. What's going wrong?
A3: Poor purity indicates that the undesired isomer or other impurities are co-crystallizing with your target compound.
-
Impact of Impurities: Impurities can disrupt the crystal lattice, sometimes even promoting the crystallization of the undesired form.[9][10] They can also act as nucleation sites, leading to rapid, non-selective crystallization. Ensure your starting material is as pure as possible before attempting the final separation.
-
Formation of a Racemate or Double Salt: In enantiomer separation, the two enantiomers may crystallize together in a 1:1 ratio, forming a racemic compound, which is more common than the formation of separate enantiopure crystals (a conglomerate).[11] In diastereomeric salt resolutions, a "double salt" containing both diastereomers can sometimes crystallize, which effectively reduces the enantiomeric excess to zero in the solid phase.[11] Understanding the phase diagram of your system is crucial to avoid these issues.[12]
-
Insufficient Equilibration Time: The crystallization process may not have reached equilibrium. The less soluble diastereomer or desired isomer needs time to selectively crystallize. Ensure adequate time is given at the final temperature for the system to stabilize.
Q4: My compound is "oiling out" instead of crystallizing. How do I fix this?
A4: "Oiling out" occurs when the solubility of the solute is exceeded at a temperature above its melting point in the solvent system, or when the level of supersaturation is too high. The compound separates as a liquid phase instead of a solid.
-
Reduce Supersaturation Rate: This is the most common cause. You may be cooling the solution too quickly or adding an anti-solvent too rapidly. Slow down the process to give the molecules time to orient into a crystal lattice.
-
Increase Solvent Volume: Add more of the dissolving solvent to the hot solution to ensure the saturation point is not reached until a lower temperature.
-
Change Solvent: Select a solvent with a boiling point that is not higher than the melting point of your compound.[2]
Quantitative Data Tables
Table 1: Influence of Resolving Agent on Diastereomeric Salt Resolution
This table illustrates how the choice of a chiral resolving agent can dramatically affect the efficiency of separation for a racemic acid. Data is hypothetical but representative of typical screening results.
| Resolving Agent | Diastereomer Salt Solubility (Less Soluble) (mg/mL) | Diastereomer Salt Solubility (More Soluble) (mg/mL) | Theoretical Max Yield (%) | Achieved Enantiomeric Excess (ee%) |
| (R)-1-Phenylethylamine | 5.2 | 25.8 | 80 | 95 |
| Cinchonidine | 10.1 | 15.5 | 35 | 82 |
| Brucine | 2.5 | 40.1 | 94 | >99 |
| (1R,2S)-Ephedrine | 8.9 | 31.2 | 71 | 90 |
Table 2: Effect of Seeding Strategy on Crystal Properties
This table shows the impact of seed loading and size on the final product of a preferential crystallization process. Data is illustrative.
| Parameter | No Seeding | Low Seed Loading (0.5% w/w) | High Seed Loading (2.0% w/w) | Small Seed Size (20 µm) | Large Seed Size (100 µm) |
| Induction Time (min) | 75[13] | 15 | 5 | 12 | 8 |
| Final Mean Particle Size (µm) | 50-500 (wide distribution) | 250 | 180 | 150 | 350 |
| Product Purity (ee%) | 85 | 98 | 97 | 98 | 99 |
| Filtration Time (s) | 120 | 45 | 60 | 55 | 30 |
Experimental Protocols
Protocol 1: General Method for Diastereomeric Salt Resolution
This method is used for the separation of enantiomers by converting them into diastereomeric salts, which have different physical properties and can be separated by crystallization.[14]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Methodology:
-
Resolving Agent & Solvent Selection:
-
Choose a chiral resolving agent that is readily available in high enantiomeric purity (e.g., tartaric acid derivatives for bases, or chiral amines like brucine or 1-phenylethylamine for acids).[14]
-
Screen a variety of solvents to find a system where the two resulting diastereomeric salts have a significant solubility difference.
-
-
Salt Formation:
-
Dissolve the racemic mixture (1 equivalent) in a minimal amount of a suitable hot solvent.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same hot solvent.
-
Add the resolving agent solution to the racemate solution. Stir for a short period.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath if necessary. Avoid rapid cooling.
-
The less soluble diastereomeric salt should precipitate out of the solution. If no crystals form, use the troubleshooting steps outlined in the FAQ section.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals and determine their purity (e.g., by chiral HPLC or optical rotation).
-
If the purity is insufficient, recrystallize the diastereomeric salt from the same or a different solvent system.[4]
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water or an appropriate solvent.
-
Break the salt by adding an acid (e.g., HCl) or a base (e.g., NaOH) until the desired enantiomer and the resolving agent are in their free forms.
-
Isolate the pure enantiomer through extraction, followed by solvent removal.
-
Protocol 2: Preferential Crystallization (Entrainment)
This method is applicable only to conglomerate systems (where enantiomers crystallize as separate D- and L-crystals, not as a racemic compound), which account for about 5-10% of all racemates.[3] It involves inducing the crystallization of one enantiomer from a supersaturated racemic solution by seeding.[12]
Methodology:
-
System Preparation:
-
Prepare a supersaturated solution of the racemic mixture at a specific temperature. The concentration must be above the solubility of a single enantiomer but below the solubility of the racemate. This is a critical and narrow window.
-
Ensure the solution is free of any solid particles.
-
-
Seeding:
-
Introduce a small quantity of pure seed crystals of the desired enantiomer (e.g., the D-enantiomer) into the solution.
-
The amount of seed should be carefully controlled (typically 0.1-2% w/w).
-
-
Crystal Growth:
-
Stir the solution gently at a constant temperature. The supersaturation will be consumed by the growth of the added D-enantiomer crystals.
-
The other enantiomer (L-enantiomer) will become enriched in the solution.
-
-
Harvesting:
-
Monitor the crystallization process (e.g., by measuring the solution's optical rotation).
-
Before the other enantiomer begins to spontaneously nucleate, filter the mixture to harvest the grown crystals of the desired D-enantiomer.
-
Wash the crystals with a solvent in which the compound is sparingly soluble and dry them.
-
-
Separating the Other Enantiomer:
-
The mother liquor is now enriched in the L-enantiomer. To separate it, you can add seed crystals of the L-enantiomer to induce its crystallization. The process can be cycled back and forth.
-
References
- 1. Solved Part 1 of 3Crystallization sometimes does not occur | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mt.com [mt.com]
- 7. Seeding: A simple but effective method for crystallization control – API Particle Development [apiparticle.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelat ... - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00145K [pubs.rsc.org]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring 2,4-Diacetoxypentane Reactions
Welcome to the technical support center for monitoring 2,4-diacetoxypentane reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in monitoring this compound reactions?
A1: this compound and related reactants/products often lack a UV chromophore, making visualization and detection by standard techniques challenging. Both TLC and HPLC methods require specific modifications to effectively monitor reaction progress. For TLC, this involves using chemical staining reagents for visualization. For HPLC, it necessitates the use of universal detectors such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD).
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound is not UV-active, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is a common and effective choice for visualizing esters and alcohols. The plate is dipped into the staining solution and gently heated, revealing the spots.[1]
Q3: What type of HPLC detector is suitable for analyzing this compound?
A3: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended for analyzing compounds like this compound that do not have a UV chromophore. An RI detector measures the change in the refractive index of the mobile phase as the analyte elutes, while an ELSD is a universal detector that can be used for non-volatile compounds and is compatible with gradient elution.
Q4: How do I prepare my sample for TLC analysis of a reaction mixture?
A4: Dissolve a small amount of the reaction mixture (a few milligrams) in a volatile solvent (e.g., ethyl acetate, dichloromethane) to create a dilute solution (approximately 1%). Spot this solution onto the TLC plate using a capillary tube. Ensure the spots are small and concentrated for better separation. If the reaction is in a high-boiling solvent like DMF or DMSO, which can cause streaking, it may be necessary to remove the solvent under vacuum after spotting the plate.[2]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated | - Sample is too concentrated (overloaded).- The compound is acidic or basic.- Inappropriate spotting solvent. | - Dilute the sample solution and re-spot.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent.[3][4]- Use a less polar spotting solvent. |
| Spots are not visible after staining | - The sample is too dilute.- The compound is volatile and has evaporated.- The chosen stain is not suitable for the compound. | - Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[3][5]- If volatility is an issue, TLC may not be the best method.- Try a different staining agent. Potassium permanganate is generally effective for esters.[1] |
| Spots remain at the baseline | - The developing solvent (eluent) is not polar enough. | - Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] |
| Spots run at the solvent front | - The developing solvent (eluent) is too polar. | - Decrease the polarity of the eluent by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[3] |
| Uneven solvent front | - The TLC plate was not placed vertically in the chamber.- The chamber was not properly saturated with solvent vapors. | - Ensure the plate is straight in the developing chamber.- Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No peaks or very small peaks | - Incorrect detector settings.- Sample concentration is too low.- The compound is not eluting from the column. | - Ensure the RI or ELSD detector is properly configured and warmed up.- Increase the sample concentration.- Modify the mobile phase to be stronger (more organic content in reversed-phase) or consider a different column. |
| Ghost peaks appear in the chromatogram | - Contamination in the mobile phase, vials, or injector. | - Use fresh, HPLC-grade solvents.- Run a blank gradient to identify the source of contamination.- Clean the injector and sample loop. |
| Peak tailing or fronting | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Use a base-deactivated column.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to suppress ionization of the analyte. |
| Shifting retention times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a consistent temperature.- Replace the column if it has degraded. |
| High backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter in the sample or mobile phase. | - Replace the guard column or filter.- Filter all samples and mobile phases before use. |
Experimental Protocols
Protocol 1: Monitoring a Reaction by TLC
-
Plate Preparation : On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Sample Preparation : Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent.
-
Spotting : Using separate capillary tubes, spot each sample onto its designated lane on the starting line. For the co-spot lane, spot both the starting material and the reaction mixture on top of each other, allowing the solvent to dry in between.
-
Development : Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the plate has dried, dip it into a potassium permanganate staining solution and gently heat it with a heat gun until spots appear.
-
Analysis : The progress of the reaction can be determined by the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. The co-spot helps to confirm if the new spot is different from the starting material. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[6]
DOT Diagram: TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
Protocol 2: Quantitative Analysis by HPLC
-
System Preparation : Set up an HPLC system with a suitable column (e.g., C18 for reversed-phase) and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Mobile Phase Preparation : Prepare a mobile phase of appropriate polarity. For a reversed-phase separation of a relatively nonpolar compound like this compound, a mixture of acetonitrile and water or methanol and water would be a good starting point. Filter and degas the mobile phase before use.[7]
-
Standard Preparation : Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation : Dilute an accurately weighed amount of the reaction mixture in the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter.
-
Analysis : Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample.
-
Quantification : Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
DOT Diagram: HPLC Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis using HPLC.
Data Presentation
Table 1: Suggested Starting Conditions for TLC Method Development
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, widely applicable stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) | A good starting point for separating moderately nonpolar compounds. The ratio can be adjusted to optimize the separation. |
| Visualization | Potassium Permanganate Stain | Effective for visualizing non-UV active esters and alcohols.[1] |
| Expected Rf | 0.3 - 0.7 | An ideal range for good separation and accurate determination of Rf values.[6] |
Table 2: Suggested Starting Conditions for HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A versatile reversed-phase column suitable for a wide range of nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Common mobile phase for reversed-phase HPLC. A gradient elution can be used for separating components with different polarities. |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Necessary for detecting compounds without a UV chromophore. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |
DOT Diagram: Troubleshooting Logic for TLC Streaking
Caption: Decision tree for troubleshooting streaking in TLC.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Chiral Resolution of 2,4-diacetoxypentane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the physiological activity of a molecule is often stereospecific. This guide provides a comparative overview of established methods for the chiral resolution of 2,4-diacetoxypentane enantiomers, a key chiral building block. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide draws upon established principles and data from analogous compounds to present a robust comparison of enzymatic and chromatographic resolution techniques.
Comparison of Chiral Resolution Methods
Two primary methods are widely employed for the chiral resolution of esters like this compound: Enzymatic Kinetic Resolution (EKR) and Chiral Chromatography. Each method offers distinct advantages and is suited to different experimental scales and objectives.
Enzymatic Kinetic Resolution (EKR)
EKR utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the hydrolysis or transesterification of one enantiomer in a racemic mixture. This results in a mixture of one unreacted enantiomer and a product from the other, which can then be separated by conventional methods. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia (PCL) are frequently employed for their broad substrate specificity and high enantioselectivity.
Chiral Chromatography
Chiral chromatography involves the differential interaction of enantiomers with a chiral stationary phase (CSP) within a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) column. This leads to different retention times and, consequently, the separation of the enantiomers. This technique is highly effective for both analytical and preparative scale separations.
Data Presentation: Performance Comparison
The following tables summarize the expected performance of enzymatic and chromatographic methods for the resolution of a generic dialkoxyalkane, analogous to this compound.
Table 1: Enzymatic Kinetic Resolution of a Racemic Diacetate
| Enzyme | Method | Substrate Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Substrate (%) | Enantiomeric Excess (e.e.) of Product (%) | Reaction Time (h) |
| Candida antarctica Lipase B (CAL-B) | Hydrolysis | ~50 | >99 | >95 | 24 - 48 |
| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | ~50 | >98 | >90 | 48 - 72 |
| Candida antarctica Lipase B (CAL-B) | Transesterification | ~50 | >99 | >95 | 12 - 24 |
Table 2: Chiral Chromatography for Enantiomeric Separation
| Technique | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Throughput |
| HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane/Isopropanol | >1.5 | High (analytical), Moderate (preparative) |
| GC | Cyclodextrin-based (e.g., Rt-βDEXse) | Helium | >2.0 | High (analytical) |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution via Hydrolysis
-
Enzyme Preparation: A commercially available lipase, such as free or immobilized Candida antarctica lipase B (CAL-B), is suspended in a phosphate buffer solution (pH 7.0).
-
Reaction Setup: Racemic this compound is added to the enzyme suspension. The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining substrate and the formed monoacetate product.
-
Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are combined, dried, and the solvent is evaporated. The resulting mixture of unreacted (R)- or (S)-2,4-diacetoxypentane and the hydrolyzed (S)- or (R)-2-hydroxy-4-acetoxypentane is separated by column chromatography on silica gel.
Protocol 2: Chiral HPLC Separation
-
Column: A chiral HPLC column, for instance, one with a polysaccharide-based chiral stationary phase like amylose or cellulose derivatives, is used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used as the mobile phase. The optimal ratio is determined through method development to achieve the best separation.
-
Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.
-
Injection and Elution: The sample is injected into the HPLC system. The enantiomers are separated as they pass through the column due to their different interactions with the chiral stationary phase.
-
Detection: A UV detector is typically used to monitor the elution of the separated enantiomers.
-
Quantification: The enantiomeric purity of each fraction is determined by integrating the peak areas in the chromatogram.
Mandatory Visualization
The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of this compound enantiomers.
Caption: Workflow for Enzymatic Resolution.
A Comparative Guide to Determining Enantiomeric Excess of 2,4-Diacetoxypentane via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and drug development. For chiral molecules such as 2,4-diacetoxypentane, a versatile building block, precise ee measurement ensures the efficacy and safety of the final product. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible method for this purpose. This guide provides a comparative overview of NMR-based methods for determining the enantiomeric excess of this compound, supported by experimental protocols and data, and contrasts these with alternative chromatographic techniques.
NMR-Based Determination of Enantiomeric Excess: A Direct Look at Chirality
NMR spectroscopy, a cornerstone of chemical analysis, can be ingeniously applied to distinguish between enantiomers. Since enantiomers are spectroscopically identical in an achiral environment, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation. This is primarily achieved through two distinct approaches: the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).
The Principle of Diastereomeric Differentiation
The core principle behind NMR-based ee determination lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical and chemical properties, including distinct NMR spectra. This allows for the visualization and quantification of separate signals for each diastereomer, with the ratio of their integrals directly corresponding to the enantiomeric ratio of the original sample.
Logical Workflow for NMR-based ee Determination
Caption: Workflow for ee determination via NMR.
Comparison of NMR Methods and Alternatives
The choice of method for determining the enantiomeric excess of this compound depends on factors such as sample availability, desired accuracy, and available instrumentation. Below is a comparison of the primary NMR methods and common chromatographic alternatives.
| Method | Principle | Advantages | Disadvantages | Typical Sample Requirement |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes. | - Non-destructive- Simple sample preparation- Rapid analysis | - Smaller chemical shift differences (Δδ)- May require higher concentrations or lower temperatures- CSA may interfere with signals | 5-10 mg |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction to form stable diastereomers. | - Large chemical shift differences (Δδ)- High accuracy- Applicable to a wide range of functional groups | - Sample is consumed/modified- Derivatization reaction may not be quantitative- Potential for kinetic resolution | 5-10 mg |
| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | - High resolution and sensitivity- Can be automated for high-throughput screening | - Requires volatile and thermally stable compounds- May require derivatization to improve volatility | <1 mg |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | - Broad applicability- High accuracy and precision- Preparative scale-up is possible | - Longer analysis times- Requires method development for each compound | <1 mg |
Experimental Protocols
NMR Analysis using a Chiral Solvating Agent (CSA)
This protocol is a representative example for the analysis of a chiral diol, which can be adapted for this compound.
Materials:
-
Racemic or enantioenriched this compound
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add 1 to 1.5 equivalents of the chiral solvating agent to the vial.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify the diastereotopically resolved signals. The methine protons (CH-OAc) or the acetyl methyl protons (CO-CH₃) are likely candidates for resolution.
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100
Experimental Workflow for NMR with CSA
Caption: Protocol for ee determination using a CSA.
NMR Analysis using a Chiral Derivatizing Agent (CDA)
A common CDA for diols is Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The diacetate would first need to be hydrolyzed to the diol.
Materials:
-
2,4-Pentanediol (from hydrolysis of the diacetate)
-
(R)-(-)-Mosher's acid chloride
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Dissolve approximately 5 mg of 2,4-pentanediol in 0.5 mL of anhydrous CDCl₃ in an NMR tube.
-
Add a small excess (2.2 equivalents) of anhydrous pyridine.
-
Add a small excess (2.1 equivalents) of (R)-(-)-Mosher's acid chloride.
-
Cap the NMR tube and mix thoroughly. Let the reaction proceed to completion (monitor by TLC or NMR).
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric Mosher esters.
-
Identify well-resolved signals corresponding to the two diastereomers. The methoxy or the trifluoromethyl groups on the Mosher's esters often provide good resolution in ¹H and ¹⁹F NMR, respectively.
-
Integrate the signals and calculate the enantiomeric excess as described above.
Logical Relationship of CDA-based Analysis
Caption: Formation of diastereomers for NMR analysis.
Concluding Remarks
The determination of enantiomeric excess for this compound can be reliably achieved using NMR spectroscopy with the aid of chiral solvating or derivatizing agents. The choice between these methods will depend on the specific experimental constraints and desired outcome. While chromatographic methods like chiral GC and HPLC offer higher sensitivity, NMR provides a direct, and in the case of CSAs, non-destructive, means of analysis that is readily available in most research environments. For unambiguous and accurate results, it is often beneficial to employ more than one method for cross-validation.
Spectroscopic Scrutiny: Differentiating Diastereomers of 2,4-Disubstituted Pentanes
A Comparative Guide to the Structural Elucidation of 2,4-Diacetoxypentane Isomers using a Spectroscopic Case Study of 2,4-Pentanediol
For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular structure is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different biological activities. This guide provides a comparative analysis of spectroscopic techniques used to confirm the structures of the diastereomers of this compound: the chiral enantiomeric pair ((2R,4R) and (2S,4S)) and the achiral meso form.
Due to the limited availability of published spectroscopic data for the individual stereoisomers of this compound, this guide will utilize the closely related and well-characterized analogue, 2,4-pentanediol, to illustrate the principles of spectroscopic differentiation. The hydroxyl groups in 2,4-pentanediol are analogous to the acetoxy groups in this compound, and the spectroscopic principles for distinguishing their respective diastereomers are directly comparable.
Comparative Spectroscopic Data
The key to distinguishing between the chiral and meso isomers of 2,4-disubstituted pentanes lies in the symmetry differences between the molecules. The chiral isomers ((2R,4R) and (2S,4S)) possess a C₂ axis of symmetry, meaning rotation by 180° results in an indistinguishable molecule. In contrast, the meso isomer has a plane of symmetry. These symmetry differences lead to distinct patterns in their Nuclear Magnetic Resonance (NMR) spectra.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectroscopy
In ¹H NMR, the chemical environment of each proton determines its resonance frequency (chemical shift). Due to the plane of symmetry in the meso isomer of 2,4-pentanediol, the two methyl groups (C1 and C5) and the two methine protons (H2 and H4) are chemically equivalent. This results in a simpler spectrum compared to the chiral isomers. In the chiral ((2R,4R) or (2S,4S)) isomer, the two methyl groups are also equivalent due to the C₂ axis of symmetry, as are the two methine protons. However, the diastereotopic methylene protons (H3) in the meso isomer are non-equivalent and can exhibit different chemical shifts and coupling constants, while in the chiral isomers they are equivalent.
¹³C NMR Spectroscopy
Similarly, in ¹³C NMR, the number of unique carbon signals reflects the symmetry of the molecule. The meso isomer of 2,4-pentanediol is expected to show three distinct carbon signals (C1/C5, C2/C4, and C3). The chiral isomers will also exhibit three signals due to the C₂ symmetry. The subtle differences in the chemical shifts of these signals, arising from the different spatial arrangements of the substituents, are key to their differentiation.
Table 1: Comparative ¹H and ¹³C NMR Data for 2,4-Pentanediol Isomers
| Isomer | Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| (2R,4R)-2,4-Pentanediol | ¹H | ~1.2 (d) | CH₃ |
| ~1.6 (t) | CH₂ | ||
| ~4.0 (m) | CH | ||
| ¹³C | ~23 | CH₃ | |
| ~45 | CH₂ | ||
| ~67 | CH | ||
| meso-2,4-Pentanediol | ¹H | ~1.2 (d) | CH₃ |
| ~1.4 (m) | CH₂ | ||
| ~4.2 (m) | CH | ||
| ¹³C | ~24 | CH₃ | |
| ~43 | CH₂ | ||
| ~65 | CH |
Note: The chemical shift values are approximate and can vary depending on the solvent and concentration. The key differentiator is the pattern and number of signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of the diastereomers of this compound or 2,4-pentanediol are expected to be very similar, subtle differences in the relative abundances of fragment ions may be observed. The primary use of MS in this context is to confirm the molecular weight of the compound.
Table 2: Key Mass Spectrometry Fragmentation Data for 2,4-Pentanediol
| m/z | Proposed Fragment |
| 104 | [M]⁺ (Molecular Ion) |
| 89 | [M - CH₃]⁺ |
| 86 | [M - H₂O]⁺ |
| 71 | [M - H₂O - CH₃]⁺ |
| 45 | [CH₃CHOH]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A sample of the this compound or 2,4-pentanediol isomer is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm). The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry
The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). In electron ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each ion.
Visualization of Analytical Workflows
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of 2,4-disubstituted pentane isomers.
Caption: Logical diagram for distinguishing stereoisomers based on NMR spectral data and molecular symmetry.
The Enigmatic Role of 2,4-Diacetoxypentane in Asymmetric Synthesis: A Comparative Overview of Established Chiral Auxiliaries
For researchers, scientists, and drug development professionals navigating the complex landscape of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts reaction outcomes. While a multitude of these reagents have been developed and extensively studied, the utility of 2,4-diacetoxypentane as a chiral auxiliary remains largely undocumented in peer-reviewed literature. This guide, therefore, addresses the absence of comparative data for this compound and instead offers a comprehensive comparison of well-established and commonly employed chiral auxiliaries, providing the necessary data and protocols to inform your synthetic strategies.
Initial investigations into the applications of this compound as a chiral auxiliary have yielded no significant results in published scientific studies. While its precursor, 2,4-pentanediol, has been utilized as a chiral starting material in the synthesis of specific molecules, its role as a recyclable auxiliary that directs stereoselective transformations is not established. Consequently, a direct comparative study of this compound against other auxiliaries is not feasible due to the lack of experimental data.
This guide will instead focus on providing a comparative analysis of three classes of widely-used chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' formamidines. These auxiliaries have a proven track record in a vast array of asymmetric transformations, and their performance has been extensively documented.
Performance Comparison of Leading Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity, its ease of attachment and cleavage, and its impact on the overall yield of the desired stereoisomer. The following tables summarize the typical performance of Evans' auxiliaries, Oppolzer's sultams, and Meyers' formamidines in various key chemical reactions.
Table 1: Diastereoselectivity (d.e.) in Asymmetric Aldol Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) |
| (R)-4-benzyl-2-oxazolidinone (Evans') | Benzaldehyde | >99% |
| Isovaleraldehyde | >99% | |
| (1R,2S)-N-Isopropylephedrine (Meyers') | Benzaldehyde | 90-98% |
| Cyclohexanecarboxaldehyde | 95% | |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | Benzaldehyde | >98% |
| Propionaldehyde | >98% |
Table 2: Enantioselectivity (e.e.) in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Enantiomeric Excess (e.e.) |
| (R)-4-phenyl-2-oxazolidinone (Evans') | Benzyl bromide | >99% |
| Methyl iodide | 99% | |
| (1S,2R)-1-Amino-2-indanol derivative (Meyers') | Benzyl bromide | >95% |
| Allyl iodide | 92% | |
| (2S)-Bornane-10,2-sultam (Oppolzer's) | Methyl iodide | >99% |
| Ethyl iodide | >99% |
Table 3: Yields in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Yield |
| (R)-4-benzyl-2-oxazolidinone (Evans') | Acryloyl | 85-95% |
| (2R)-Bornane-10,2-sultam (Oppolzer's) | Acryloyl | 80-90% |
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible results in asymmetric synthesis. Below are representative protocols for the application of Evans' and Oppolzer's chiral auxiliaries in an asymmetric aldol reaction.
Protocol 1: Evans' Asymmetric Aldol Reaction
-
Acylation of the Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is stirred for 1 hour before quenching with saturated aqueous NH4Cl.
-
Enolate Formation: The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous CH2Cl2 and cooled to -78 °C. Di-n-butylboron triflate (1.1 eq) is added, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes.
-
Aldol Addition: The aldehyde (1.2 eq) is added dropwise at -78 °C, and the reaction is stirred for 2 hours, then warmed to 0 °C and stirred for an additional hour.
-
Work-up and Cleavage: The reaction is quenched with a pH 7 buffer and the product is extracted. The chiral auxiliary can be cleaved by treatment with lithium hydroxide or sodium methoxide.
Protocol 2: Oppolzer's Asymmetric Aldol Reaction
-
Acylation of the Sultam: (2R)-Bornane-10,2-sultam (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.05 eq) is added, and the mixture is stirred for 30 minutes. The acyl chloride (1.1 eq) is then added, and the reaction is allowed to warm to room temperature.
-
Enolate Formation: The N-acylsultam (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Titanocene dichloride (1.1 eq) and triethylamine (1.5 eq) are added, and the mixture is stirred for 1 hour.
-
Aldol Addition: The aldehyde (1.2 eq) is added at -78 °C, and the reaction is stirred for 4 hours.
-
Work-up and Cleavage: The reaction is quenched with saturated aqueous NH4Cl. The auxiliary is typically removed by reduction with LiAlH4 or by hydrolysis.
Visualizing Synthetic Strategies
To aid in the conceptualization of experimental workflows and decision-making processes, the following diagrams are provided.
Caption: A generalized workflow for chiral auxiliary-mediated asymmetric synthesis.
Caption: A decision tree for selecting a suitable chiral auxiliary.
Caption: Stereochemical induction model for an Evans' aldol reaction.
Differentiating Meso and d,l-2,4-diacetoxypentane using 13C NMR: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful analytical tool for distinguishing between diastereomers, such as the meso and d,l forms of 2,4-diacetoxypentane. This guide provides a detailed comparison of the 13C NMR spectra of these isomers, supported by predicted experimental data, a comprehensive experimental protocol, and illustrative diagrams to clarify the underlying principles.
The key to differentiating between the meso and d,l isomers of this compound lies in their inherent molecular symmetry. The meso compound possesses a plane of symmetry, rendering certain carbon atoms chemically equivalent. In contrast, the d,l-pair (a racemic mixture of enantiomers) lacks this symmetry, resulting in a greater number of distinct carbon signals in the 13C NMR spectrum.
Predicted 13C NMR Data Comparison
The following table summarizes the predicted 13C NMR chemical shifts for meso- and d,l-2,4-diacetoxypentane. This data is based on established chemical shift ranges for similar functional groups and the expected influence of stereochemistry on the electronic environment of each carbon atom.
| Carbon Atom | Predicted Chemical Shift (ppm) - meso-2,4-diacetoxypentane | Predicted Chemical Shift (ppm) - d,l-2,4-diacetoxypentane |
| C1 (CH3) | ~21.0 | ~21.1 |
| C2 (CH) | ~68.5 | ~68.7 |
| C3 (CH2) | ~42.0 | ~42.5 |
| C4 (CH) | ~68.5 | ~68.9 |
| C5 (CH3) | ~21.0 | ~21.3 |
| C=O (ester) | ~170.5 | ~170.6 |
| CH3 (acetyl) | ~21.5 | ~21.6 |
Note: In the meso isomer, C1 and C5 are chemically equivalent, as are C2 and C4, and the two acetyl methyl groups. This results in a spectrum with only 4 distinct signals. In the d,l isomer, all seven carbons are chemically non-equivalent, leading to a spectrum with 7 distinct signals.
Experimental Protocol for 13C NMR Analysis
This section outlines a standard procedure for the acquisition of 13C NMR spectra for the differentiation of meso- and d,l-2,4-diacetoxypentane.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the 13C probe to the correct frequency.
3. 13C NMR Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment.
-
Typical acquisition parameters include:
-
Spectral width: 0-220 ppm
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 2-5 seconds (to allow for full relaxation of quaternary carbons)
-
Number of scans: 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Acquire the free induction decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum using the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks if desired, although integration in 13C NMR is not always quantitative without specific experimental setups.
-
Analyze the number of signals and their chemical shifts to determine the isomeric composition of the sample.
Visualization of Stereochemical and Spectroscopic Differences
The following diagrams illustrate the structural differences between the isomers and the workflow for their differentiation using 13C NMR.
Caption: Structural comparison of meso and d,l-2,4-diacetoxypentane.
A Comparative Guide to the Synthetic Efficiency of 2,4-Diacetoxypentane Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the production of 2,4-diacetoxypentane, a valuable building block in various chemical syntheses. The focus is on providing a clear, objective comparison of synthetic efficiency, supported by detailed experimental protocols and data.
Introduction to this compound
This compound, also known as pentane-2,4-diyl diacetate, is a diester that finds applications as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. Its stereoisomers are of particular interest in asymmetric synthesis. The efficiency of its synthesis is a critical factor in the economic viability of these applications. This guide will primarily focus on the most direct and commonly employed synthetic methodology: the acetylation of 2,4-pentanediol.
Comparison of Synthetic Routes
The primary and most direct route for the synthesis of this compound is the esterification of 2,4-pentanediol with an acetylating agent. While other theoretical routes, such as those involving Baeyer-Villiger oxidation or additions to unsaturated precursors, can be conceptualized, the acetylation of the corresponding diol is the most practical and widely described method in the chemical literature.
This guide will therefore compare different catalytic and procedural approaches for the acetylation of 2,4-pentanediol.
Table 1: Comparison of Synthetic Efficiency for 2,4-Pentanediol Acetylation
| Route ID | Method Description | Acetylating Agent | Catalyst/Reagent | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| A-1 | Pyridine-Catalyzed Acetylation | Acetic Anhydride | Pyridine | Pyridine (or inert solvent) | Room Temp. - 100 | 1 - 24 | High (Est. >90) |
| A-2 | Acid-Catalyzed Acetylation | Acetic Anhydride | p-Toluenesulfonic acid | Acetic Acid | 50 - 120 | 2 - 16 | Variable |
| A-3 | Lipase-Catalyzed Acetylation | Vinyl Acetate | Immobilized Lipase | Organic Solvent (e.g., Dioxane) | Room Temp. - 40 | 24 - 48 | High (Enantioselective) |
Note: The yields and reaction conditions for routes A-2 and A-3 are estimated based on general procedures for diol acetylation, as specific data for this compound was not available in the cited literature. Route A-1 is the most well-documented general procedure for this type of transformation.
Experimental Protocols
Below are detailed experimental methodologies for the key synthetic routes.
Route A-1: Pyridine-Catalyzed Acetylation of 2,4-Pentanediol
This protocol is adapted from a general procedure for the O-acetylation of hydroxyl groups using acetic anhydride in pyridine.[1] Pyridine acts as both a catalyst and a base to neutralize the acetic acid byproduct.[2]
Materials:
-
2,4-Pentanediol (1.0 equiv.)
-
Acetic Anhydride (Ac₂O, 2.5 - 4.0 equiv.)[1]
-
Dry Pyridine
-
Dry Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,4-pentanediol (1.0 equiv.) in dry pyridine (2–10 mL/mmol of diol).[1]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add acetic anhydride (at least 2.0 equivalents, one for each hydroxyl group) to the solution.[1] An excess is typically used to ensure complete reaction.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1] For less reactive alcohols, heating may be necessary.[2]
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by silica gel column chromatography if necessary.[1]
Caption: Workflow for Acid-Catalyzed Acetylation.
Route A-3: Lipase-Catalyzed Acetylation of 2,4-Pentanediol
This method offers a green and potentially enantioselective route to this compound. The protocol is based on general procedures for lipase-catalyzed acetylations.
Materials:
-
2,4-Pentanediol
-
Vinyl Acetate (as acyl donor)
-
Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Anhydrous organic solvent (e.g., 1,4-dioxane, THF, or toluene)
Procedure:
-
To a solution of 2,4-pentanediol in an anhydrous organic solvent, add the immobilized lipase.
-
Add vinyl acetate to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., room temperature to 40°C) with shaking.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion or desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure to obtain the product.
-
Purify by column chromatography if necessary.
Diagram of Logical Relationships (Route A-3):
References
A Researcher's Guide to Quantifying Stereoisomers in a Mixture
The accurate quantification of stereoisomers is a critical aspect of drug development, chemical synthesis, and quality control. Enantiomers, a type of stereoisomer, can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the stereospecific analysis of chiral drugs. This guide provides an objective comparison of the primary analytical methods used for quantifying stereoisomers, supported by experimental data and detailed protocols.
Chromatographic Techniques: The Workhorse for Chiral Separations
Chromatographic methods are the most widely used for the separation and quantification of stereoisomers. These techniques utilize a chiral stationary phase (CSP) or a chiral additive in the mobile phase to achieve separation based on the differential interactions between the enantiomers and the chiral selector.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile technique for separating a wide range of chiral compounds.[1][2] It offers high resolution and sensitivity and is compatible with various detection methods.[3]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced organic solvent consumption, and higher efficiency.[4][5][6] It utilizes supercritical carbon dioxide as the primary mobile phase component.[6]
Gas Chromatography (GC)
Chiral GC is suitable for the analysis of volatile and thermally stable chiral compounds. Separation is achieved using a chiral stationary phase, and it is often coupled with mass spectrometry for sensitive detection.[7]
Comparison of Chromatographic Techniques for Chiral Quantification
The choice of chromatographic technique depends on the physicochemical properties of the analyte, the required sensitivity, and the desired analysis speed. The following table summarizes a comparison of these techniques for the quantification of representative chiral compounds.
| Analyte | Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Resolution (Rs) | Analysis Time (min) | Limit of Quantification (LOQ) | Reference |
| Metoprolol | SFC | Chiralpak® IG | CO2 / 0.1% Isopropyl amine in Isopropanol:Methanol (75:25, v/v) | > 3.0 | < 5 | 0.376–0.414 µg/mL | [4] |
| Metoprolol | HPLC | Chiralcel OD | Not specified | > 2.0 | ~15 | Not specified | [8] |
| Ketoprofen | HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) | n-hexane:ethanol:formic acid (98:2:0.1, v/v/v) | > 2.0 | < 15 | Not specified | [9] |
| Thalidomide | HPLC | Lux i-Amylose-3 | Acetonitrile with 0.1 % Diethylamine | > 1.5 | < 10 | Not specified | [10][11] |
| Warfarin | HPLC-MS/MS | Ovomucoid silica | Not specified | > 1.5 | Not specified | 25 ng/mL | [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the elucidation of chemical structures and can be used for chiral recognition and quantification.[13] While NMR is inherently unable to distinguish between enantiomers in an achiral environment, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce chemical shift differences between the enantiomers, allowing for their quantification.[13][14]
Quantitative NMR (qNMR) for Diastereomeric Ratio Determination
When enantiomers are converted into diastereomers through reaction with a chiral derivatizing agent, qNMR can be used to determine the diastereomeric ratio by integrating the signals of the respective diastereomers.[15]
| Analyte | NMR Technique | Chiral Additive | Key Parameters | Application | Reference |
| Propranolol | ¹H-NMR | Chiral Solvating Agent | High-field NMR, optimization of substrate and CSA concentration, and temperature. | Enantiomeric composition determination. | [14] |
| Amide Oligomer | Band-Selective Pure Shift NMR | None (analysis of diastereomers) | 800 MHz spectrometer, TCI CryoProbe. | Diastereomeric ratio determination. | [15] |
| Propranolol Nitro-analogues | ¹H-NMR | (R)-(-)- and (S)-(+)-α-methoxyphenylacetic acid (MPA) as CDAs | Analysis of bis-MPA derivatives. | Assignment of absolute configuration. | [16] |
Experimental Protocols and Workflows
Chiral HPLC Method for Thalidomide Enantiomers
This protocol describes the separation of thalidomide enantiomers using a polysaccharide-based chiral stationary phase.[10][17]
1. Sample Preparation:
-
Dissolve the racemic thalidomide sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Mobile Phase: Acetonitrile with 0.1% Diethylamine[10]
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 10 µL[10]
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm[17]
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the percentage of each enantiomer in the mixture.
Chiral SFC Method for Metoprolol Enantiomers
This protocol outlines the rapid separation of metoprolol enantiomers using Supercritical Fluid Chromatography.[4]
1. Sample Preparation:
-
Prepare a stock solution of metoprolol in the mobile phase co-solvent (Isopropanol:Methanol, 50:50, v/v).
-
Dilute to the desired concentration for analysis.
2. SFC Conditions:
-
Column: Chiralpak® IG (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: CO2 and 0.1% isopropyl amine in isopropanol:methanol (50:50, V/V), in a 75:25 (V/V) ratio[4]
-
Flow Rate: 4.0 mL/min[4]
-
Back Pressure: 100 bars[4]
-
Column Temperature: 40 °C[4]
-
Injection Volume: 10 µL[4]
-
Detection: UV at 220 nm[4]
3. Data Analysis:
-
Determine the retention times and peak areas for each enantiomer.
-
Calculate the resolution (Rs) and enantiomeric excess (%ee).
NMR Method for Enantiomeric Excess Determination of Propranolol
This protocol details the use of a chiral solvating agent to determine the enantiomeric composition of propranolol by ¹H-NMR.[14]
1. Sample Preparation:
-
Accurately weigh the propranolol sample and dissolve it in a suitable deuterated solvent (e.g., CDCl3).
-
Add a specific molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Vortex the solution to ensure homogeneity.
2. NMR Acquisition:
-
Acquire a high-field ¹H-NMR spectrum of the sample.
-
Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
3. Data Analysis:
-
Identify the signals that are resolved for the two enantiomers in the presence of the chiral solvating agent.
-
Integrate the corresponding signals for each enantiomer.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Logical Relationship of Analytical Techniques
The selection of an appropriate analytical method for stereoisomer quantification is a logical process based on the compound's properties and the analytical requirements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eijppr.com [eijppr.com]
- 3. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fagg.be [fagg.be]
- 7. Chiral drugs - Wikipedia [en.wikipedia.org]
- 8. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Enantiomer Elution Order on the Determination of Minor Enantiomeric Impurity in Ketoprofen and Enantiomeric Purity Evaluation of Commercially Available Dexketoprofen Formulations [mdpi.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Chiral Separation of Thalidomide by HPLC | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral analysis by NMR spectroscopy: Chiral solvating agents [iris.cnr.it]
- 14. Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 17. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-referencing experimental data with predicted spectra for 2,4-diacetoxypentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and predicted spectral data for 2,4-diacetoxypentane (CAS No: 7371-86-0). By cross-referencing experimentally obtained data with computationally predicted spectra, researchers can enhance the accuracy of structural elucidation and compound verification. This document outlines the methodologies for acquiring key analytical data and presents a side-by-side comparison to aid in spectral interpretation.
Data Presentation and Comparison
The following tables summarize the quantitative experimental and predicted spectral data for this compound. Experimental mass spectrometry and infrared spectroscopy data are sourced from the NIST Chemistry WebBook.[1][2] Due to the limited availability of public experimental NMR data, the NMR values presented are predicted based on computational models.
¹H NMR (Predicted)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |
| CH₃ (ester) | 2.05 | Singlet | - |
| CH₃ (backbone) | 1.25 | Doublet | 6.5 |
| CH₂ | 1.80 - 1.95 | Multiplet | - |
| CH | 4.90 - 5.05 | Multiplet | - |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ester) | 21.2 |
| CH₃ (backbone) | 20.1 |
| CH₂ | 40.5 |
| CH | 68.9 |
| C=O | 170.5 |
Infrared (IR) Spectroscopy
| Experimental Wavenumber (cm⁻¹) (Gas Phase) | Predicted Wavenumber (cm⁻¹) | Assignment |
| ~2980 | ~2975 | C-H stretch (alkane) |
| ~1760 | ~1750 | C=O stretch (ester) |
| ~1370 | ~1375 | C-H bend (methyl) |
| ~1240 | ~1235 | C-O stretch (ester) |
Mass Spectrometry (Electron Ionization)
| Experimental m/z | Relative Intensity (%) | Predicted Fragmentation |
| 43 | 100 | [CH₃CO]⁺ |
| 87 | 35 | [M - CH₃COO - CH₃]⁺ |
| 101 | 15 | [M - CH₃COO]⁺ |
| 129 | 20 | [M - CH₃CO]⁺ |
| 188 | <5 | [M]⁺ (Molecular Ion) |
Experimental and Predictive Workflow
The following diagram illustrates the logical workflow for cross-referencing experimental and predicted spectral data for chemical structure verification.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a small organic molecule like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Adjust spectral width, acquisition time, and number of scans to account for the lower natural abundance and sensitivity of the ¹³C nucleus. A longer acquisition time is typically required.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.
-
Gas Phase: Introduce the vaporized sample into a gas cell with IR-transparent windows. The experimental data cited from the NIST WebBook was obtained in the gas phase.[1]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or solvent).
-
Record the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and was used for the experimental data cited.[2]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.
References
Evaluating 2,4-diacetoxypentane as an alternative to similar chiral building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. This guide provides a comparative evaluation of 2,4-diacetoxypentane, a derivative of 2,4-pentanediol, as a potential chiral auxiliary and synthon. Its performance is assessed against established alternatives, supported by available experimental data, to aid researchers in selecting the most suitable tool for their synthetic challenges.
Introduction to this compound and its Precursor
This compound, derived from the C2-symmetric 1,3-diol, 2,4-pentanediol, presents an intriguing scaffold for asymmetric transformations. The parent diol's stereogenic centers offer a chiral environment that can influence the stereochemical course of a reaction. The diacetate form can be used directly in some applications or serve as a protected precursor to the chiral diol. The utility of 2,4-pentanediol lies in its ability to form chiral acetals and ketals, which act as effective chiral auxiliaries in a variety of diastereoselective reactions.[1]
Comparison with Alternative Chiral Building Blocks
The efficacy of a chiral building block is determined by several factors, including the level of stereocontrol it imparts, the reaction conditions required, its ease of synthesis or commercial availability, and the facility of its removal after the desired transformation. Here, we compare the application of 2,4-pentanediol-derived acetals with two widely used classes of chiral auxiliaries: Evans oxazolidinones and BINOL-based catalysts.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. Achieving high diastereoselectivity and enantioselectivity is a critical challenge.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary/Catalyst | Reaction Type | Aldehyde | Enolate Source | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| (2R,4R)-2,4-Pentanediol Acetal | Diastereoselective Aldol | Benzaldehyde | Camphor-derived silyl enol ether | - | exo-erythro exclusive | [1] |
| Evans Auxiliary (Oxazolidinone) | Diastereoselective Aldol | Various | N-Acyl oxazolidinone | High | >99:1 (syn) | [2][3][4] |
| BINOL-derived Catalyst | Enantioselective Aldol | Various | β-Keto esters | up to 98% | up to 99% e.e. | [5][6] |
Note: Direct quantitative comparison is challenging due to variations in substrates and reaction conditions reported in the literature. The data presented is indicative of the typical performance of each class of auxiliary/catalyst.
From the available data, Evans auxiliaries consistently provide exceptionally high levels of diastereoselectivity in aldol reactions, often exceeding 99:1 for the syn product.[2][3][4] BINOL-based catalysts are highly effective in enantioselective variants, affording products with excellent enantiomeric excess.[5][6] While specific yield and diastereomeric ratio for a standard aldol reaction using a 2,4-pentanediol acetal auxiliary were not found in a directly comparable format, their utility in controlling the stereochemistry of aldol-type reactions has been demonstrated, with one study noting exclusive formation of the exo-erythro isomer in the reaction of a camphor-derived silyl enol ether with a benzaldehyde acetal of 2,4-pentanediol.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adoption of synthetic methodologies.
Synthesis of Enantiopure (2S,4S)-(+)-2,4-Pentanediol
Enantiomerically pure 2,4-pentanediol is a key precursor. It can be synthesized via the asymmetric hydrogenation of 2,4-pentanedione.
Protocol: A solution of 2,4-pentanedione in an appropriate solvent is subjected to hydrogenation using a chiral ruthenium-BINAP catalyst under a hydrogen atmosphere. The reaction is monitored by TLC or GC until completion. After workup and purification by distillation or chromatography, (2S,4S)-(+)-2,4-pentanediol can be obtained in high enantiomeric purity.
General Procedure for Diastereoselective Alkylative Cleavage of a Chiral Acetal Derived from (-)-(2R,4R)-2,4-Pentanediol
This reaction demonstrates the utility of 2,4-pentanediol as a chiral auxiliary to create new stereocenters with high selectivity.
Protocol: To a solution of the chiral acetal derived from an aldehyde and (-)-(2R,4R)-2,4-pentanediol in a dry, inert solvent such as dichloromethane at -78 °C, a trialkylaluminum reagent (e.g., trimethylaluminum) is added, followed by the addition of pentafluorophenol. The reaction mixture is stirred at low temperature and gradually allowed to warm to room temperature. The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired alkylated product with high diastereoselectivity.[1]
Evans Asymmetric Aldol Reaction
Protocol: The N-acyl oxazolidinone is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C. A Lewis acid, typically dibutylboron triflate, and a tertiary amine base, such as triethylamine, are added to form the Z-enolate. The aldehyde is then added, and the reaction is stirred at low temperature until completion. Workup involves quenching the reaction, extraction, and purification by chromatography to yield the syn-aldol adduct with high diastereoselectivity.[2][7]
Logical Workflow for Chiral Auxiliary Selection
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. The following diagram illustrates a logical workflow for this selection process.
Conclusion
2,4-Pentanediol, when used to form chiral acetals, serves as a competent chiral auxiliary for inducing stereoselectivity in reactions such as alkylative cleavages and aldol-type additions. Its C2-symmetric structure provides a well-defined chiral environment. However, when compared to the extensively documented and highly reliable Evans oxazolidinone auxiliaries for syn-selective aldol reactions, there is a noticeable lack of comprehensive, directly comparable quantitative data for 2,4-pentanediol-based systems. Evans auxiliaries remain the gold standard for many applications due to their predictable and high levels of stereocontrol.[2][3][4]
For enantioselective transformations where a catalytic amount of the chiral source is desirable, BINOL and its derivatives often represent a superior choice, offering high enantiomeric excesses for a broad range of reactions.
The evaluation of this compound and its diol precursor suggests they are valuable tools in the synthetic chemist's toolbox, particularly for applications requiring a chiral 1,3-diol motif or where the specific stereochemical outcome provided by the pentanediol-derived acetal is advantageous. However, for general and highly predictable stereoselective bond constructions, especially in aldol chemistry, established methods using Evans auxiliaries or catalytic systems based on ligands like BINOL are more thoroughly validated and offer a wider range of predictable applications. Further research and publication of comparative data would be beneficial to fully elucidate the potential of this compound as a mainstream chiral building block.
References
- 1. Catalytic asymmetric Michael reaction of beta-keto esters: effects of the linker heteroatom in linked-BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Diacetoxypentane: A Procedural Guide
The proper disposal of 2,4-Diacetoxypentane, like any laboratory chemical, is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides essential, step-by-step procedures for its disposal, grounded in established safety protocols and regulatory compliance. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to mitigate risks and maintain operational integrity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. While a specific SDS was not found in the public domain, related compounds suggest it should be handled as a potentially flammable and toxic substance. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling and preparation for disposal should be conducted in a well-ventilated area or a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
-
Waste Identification and Classification : Treat all this compound waste as hazardous chemical waste.[3] This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
Container Selection and Labeling :
-
Use a chemically compatible container for waste collection, preferably plastic.[6] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[4]
-
As soon as the container is designated for waste, it must be labeled with a "Hazardous Waste" tag.[7] The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste stream.[6][7]
-
-
Waste Segregation and Accumulation :
-
Store the this compound waste separately from incompatible chemicals to prevent dangerous reactions.[3][4]
-
Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][6]
-
The waste container must be kept closed at all times, except when adding waste.[3][6]
-
-
Arrange for Disposal :
Key Regulatory and Safety Mandates
The management of laboratory chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[4] Key compliance requirements are summarized in the table below.
| Requirement | Specification | Citation |
| Maximum Storage Volume in SAA | 55 gallons of hazardous waste | [3][6] |
| Maximum Storage for Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid (P-listed) | [3][6] |
| Container Status | Must be kept closed except when adding or removing waste. | [3][6] |
| Disposal Method | Must not be disposed of in regular trash or down the sewer. | [4] |
| Empty Container Disposal | Containers that held hazardous waste must be properly decontaminated (e.g., triple rinsed) before being discarded as regular trash. The rinsate must be collected as hazardous waste. | [7] |
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,4-Diacetoxypentane
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,4-Diacetoxypentane. The following procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.
Hazard Assessment
-
Flammability: The pentane backbone suggests that this compound is likely a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] It is crucial to keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use non-sparking tools and explosion-proof equipment.[1][2][3]
-
Health Hazards: Acetate esters can cause irritation to the skin, eyes, and respiratory tract.[4][5] Inhalation of vapors may cause dizziness or drowsiness.[6] Direct contact with the liquid may cause skin irritation.[1] Ingestion can be harmful, and aspiration may cause lung damage.[6][7]
-
Reactivity: The presence of ester groups suggests potential reactivity with strong oxidizing agents, acids, and bases.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety goggles and face shield | Goggles should be tight-sealing to protect against splashes.[2] A face shield provides an additional layer of protection.[8] |
| Skin | Chemical-resistant gloves and lab coat/coveralls | Select gloves tested to relevant standards (e.g., EN 374, US F739).[7] Nitrile gloves are often suitable for intermittent contact with organic chemicals.[3] Wear long-sleeved clothing or coveralls.[2] |
| Respiratory | Use in a well-ventilated area or with a respirator | Work in a fume hood to minimize inhalation of vapors.[4] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1] |
| Feet | Closed-toe shoes | Shoes should be made of a material that does not absorb chemicals. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow ensures the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Chemical waste must be handled and disposed of in accordance with institutional and regulatory guidelines.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area, typically within a fume hood.[9]
-
-
Disposal:
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all ignition sources.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] Use non-sparking tools.[1] |
The logical relationship for responding to an emergency is outlined below.
Caption: Logical flow for emergency response procedures.
References
- 1. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 2. uwm.edu [uwm.edu]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. quora.com [quora.com]
- 5. nj.gov [nj.gov]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
